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Core Science & Biosynthesis

Foundational

The 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol Scaffold: Structural Dynamics, Synthesis, and Applications in Drug Discovery

Executive Summary The 1,6-naphthyridine motif is a privileged bicyclic scaffold in modern medicinal chemistry. Its partially saturated derivative, 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol , has emerged as a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,6-naphthyridine motif is a privileged bicyclic scaffold in modern medicinal chemistry. Its partially saturated derivative, 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol , has emerged as a highly versatile building block for drug discovery. Characterized by a unique three-dimensional geometry, a basic piperidine ring, and a heteroaromatic hydrogen-bonding network, this compound serves as a core pharmacophore for disrupting complex protein-protein interactions and antagonizing G-protein-coupled receptors (GPCRs). This technical guide explores the structural dynamics, pharmacological applications, and validated experimental workflows associated with this critical chemical entity.

Structural Architecture and Physicochemical Profile

Keto-Enol Tautomerism and Salt Forms

The structural integrity of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol is defined by its dynamic tautomeric equilibrium. In solution, the compound oscillates between the enol form (5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol) and the keto form (5,6,7,8-tetrahydro-1H-1,6-naphthyridin-4-one)[1]. This tautomerization is highly dependent on the solvent's dielectric constant and the local pH, which directly influences how the molecule interacts with target protein pockets.

For commercial procurement and biological screening, the compound is almost exclusively utilized as a dihydrochloride salt (CAS: 2138045-41-5)[2]. The free base is susceptible to oxidative degradation at the electron-rich C4 position, whereas the dihydrochloride salt stabilizes the secondary amine (N6) and vastly improves aqueous solubility, preventing compound precipitation during serial dilutions in physiological buffers.

Tautomerism Enol Enol Form 5,6,7,8-Tetrahydro- 1,6-naphthyridin-4-ol Keto Keto Form 5,6,7,8-Tetrahydro-1H- 1,6-naphthyridin-4-one Enol->Keto Proton Transfer (pH dependent)

Fig 1: Keto-enol tautomeric equilibrium of the tetrahydro-1,6-naphthyridine core.

Quantitative Physicochemical Data

The physicochemical parameters of the scaffold make it an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization.

PropertyValueCausality / Pharmacological Impact
Molecular Formula C8H10N2O (Free base)Low molecular weight enables high Ligand Efficiency (LE).
Molar Mass 150.18 g/mol Facilitates rapid diffusion in cell-based assays[1].
CAS Number 2138045-41-5 (2HCl)Dihydrochloride salt ensures aqueous solubility and stability[2].
Hydrogen Bond Donors 2Critical for anchoring to target hinge regions (e.g., GPCRs).
Hydrogen Bond Acceptors 2Facilitates interaction within hydrophobic target pockets.
Predicted TPSA ~41.5 ŲOptimal for membrane permeability and intracellular target engagement.

Pharmacological Target Engagement

The 5,6,7,8-tetrahydro-1,6-naphthyridine core has been successfully deployed against several high-value therapeutic targets, leveraging its unique spatial arrangement to achieve high selectivity.

  • HIV-1 Integrase Allosteric Inhibition (ALLINIs): Derivatives of this scaffold bind specifically to the LEDGF/p75 allosteric pocket of HIV-1 integrase. By occupying this site, the compounds induce aberrant multimerization of the integrase enzyme during viral-particle assembly. This late-stage mechanism of action ultimately leads to the production of structurally defective, noninfectious virions[3].

  • Luteinizing Hormone Receptor (hLH-R) Antagonism: Screening campaigns have identified tetrahydro-1,6-naphthyridines as potent, small-molecule antagonists of hLH-R (e.g., BAY-298 and BAY-899). These compounds block the cAMP signaling pathway, effectively reducing sex hormone levels in vivo, offering a non-peptidic therapeutic avenue for polycystic ovary syndrome (PCOS) and endometriosis[4][5].

  • RORγt Inverse Agonism: The scaffold has been utilized in the asymmetric synthesis of TAK-828F, a potent inverse agonist of the Retinoid-Related Orphan Receptor γt, demonstrating the core's utility in targeting nuclear receptors for autoimmune disease therapy[6].

MOA cluster_HIV Antiviral Pathway cluster_GPCR Endocrinology Pathway Scaffold Tetrahydro-1,6-naphthyridine Pharmacophore Target1 HIV-1 Integrase (LEDGF/p75 site) Scaffold->Target1 Allosteric Binding Target2 hLH Receptor (GPCR Hinge) Scaffold->Target2 Antagonism Effect1 Aberrant Multimerization Target1->Effect1 Outcome1 Defective Virions Effect1->Outcome1 Effect2 cAMP Pathway Blockade Target2->Effect2 Outcome2 Reduced Sex Hormones Effect2->Outcome2

Fig 2: Dual pharmacological targeting pathways of the tetrahydro-1,6-naphthyridine scaffold.

Synthetic Methodologies

The de novo construction of the 1,6-naphthyridine core typically avoids direct functionalization of pre-formed naphthyridines due to poor regioselectivity. Instead, modern syntheses build the bicyclic system via condensation reactions[7].

Synthesis A Piperidine-4-one Precursor B Condensation Reaction A->B + Amino Reagent C Bicyclic Intermediate (Naphthyridine core) B->C Cyclization D Deprotection & Reduction C->D H2, Pd/C E 5,6,7,8-Tetrahydro- 1,6-naphthyridin-4-ol D->E HCl (aq)

Fig 3: General synthetic workflow for the de novo construction of the tetrahydro-1,6-naphthyridine core.

Experimental Protocols: Handling and Characterization

To ensure scientific trustworthiness and reproducibility, the following self-validating protocols emphasize the causality behind each experimental manipulation.

Protocol 1: LC-MS/MS Characterization and Purity Validation

Objective: To verify the structural integrity and purity of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride prior to biological screening.

  • Step 1: Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol:Water (50:50 v/v).

    • Causality: The 50:50 organic/aqueous split ensures complete solvation of the highly polar dihydrochloride salt while maintaining compatibility with the initial reverse-phase gradient conditions.

  • Step 2: Mobile Phase Formulation: Prepare Phase A (Milli-Q Water + 0.1% Formic Acid) and Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid acts as a critical ion-pairing agent. It ensures complete protonation of the N6 piperidine nitrogen, which dramatically enhances the positive electrospray ionization (ESI+) signal and sharpens the chromatographic peak by preventing secondary interactions with residual silanols on the stationary phase.

  • Step 3: Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) at 40°C. Run a linear gradient from 5% B to 95% B over 5 minutes.

    • Causality: The elevated column temperature (40°C) reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics for sharper, highly resolved peaks.

  • Step 4: Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ mode. Monitor for the [M+H]+ precursor ion at m/z 151.08.

    • Causality: Because the compound readily accepts a proton at the basic piperidine nitrogen, ESI+ provides maximum sensitivity. Monitoring the exact mass confirms the identity of the intact pharmacophore[1].

Protocol 2: Preparation of Compound Library Stocks for High-Throughput Screening (HTS)

Objective: To create stable, soluble stocks of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol for cell-based assays.

  • Step 1: Desiccation and Equilibration: Allow the lyophilized vial of the dihydrochloride salt to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: The dihydrochloride salt is highly hygroscopic. Opening a cold vial causes ambient moisture condensation, which artificially inflates the mass during weighing and leads to sub-potent stock solutions.

  • Step 2: Primary Solubilization: Add 100% molecular biology grade DMSO to achieve a 10 mM stock. Sonicate in a water bath at 25°C for 5 minutes.

    • Causality: While the salt is water-soluble, DMSO is the universal standard for HTS libraries to prevent microbial growth and ensure compatibility with acoustic liquid handlers (e.g., Echo dispensers).

  • Step 3: Serial Dilution in Assay Buffer: Dilute the DMSO stock into the assay buffer (e.g., HEPES pH 7.4 + 0.1% BSA) to achieve the final testing concentrations (e.g., 10 µM to 1 nM). Ensure final DMSO concentration remains ≤0.5% (v/v).

    • Causality: BSA (Bovine Serum Albumin) is included to coat the plastic walls of the microtiter plates, preventing non-specific binding of the compound. Keeping DMSO ≤0.5% prevents solvent-induced cytotoxicity or artificial permeabilization of the cell membranes in cell-based assays.

References

  • Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo. Journal of Medicinal Chemistry (ACS).[Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry (ACS).[Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development (ACS).[Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules (MDPI) / PubMed Central.[Link]

  • PubChemLite - 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride. National Center for Biotechnology Information (PubChem).[Link]

Sources

Exploratory

Mechanism of Action for 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol in Biological Pathways: A Technical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary In modern molecular pharmacology, the 5,6,7,8-tetrahydro-1,6-naphthyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

In modern molecular pharmacology, the 5,6,7,8-tetrahydro-1,6-naphthyridine core has emerged as a highly privileged scaffold. Specifically, the 4-hydroxyl substituted variant (5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol) and its derivatives serve as potent modulators in two distinct, high-value biological pathways: the allosteric inhibition of HIV-1 Integrase (IN)[1] and the inverse agonism of the Retinoid-Related Orphan Receptor gamma t (RORγt)[2].

As a Senior Application Scientist, I have observed that the unique physicochemical profile of this scaffold—combining a basic piperidine-like nitrogen for solubility[3] with a precisely oriented 4-hydroxyl group for hydrogen bonding—allows it to anchor deeply into complex allosteric pockets. This whitepaper deconstructs the mechanistic causality of this compound in these pathways and provides self-validating experimental protocols for evaluating its efficacy in the laboratory.

Pathway 1: Allosteric Inhibition of HIV-1 Integrase (ALLINIs)

Mechanistic Causality

HIV-1 Integrase (IN) requires the host cellular cofactor LEDGF/p75 to tether the viral pre-integration complex to host chromatin[4]. Traditional integrase strand transfer inhibitors (INSTIs) target the catalytic active site. In contrast, 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives act as Allosteric Integrase Inhibitors (ALLINIs) [1].

Mechanistically, the naphthyridine core binds to the LEDGF/p75-binding pocket on the IN dimer interface. The 4-ol group and adjacent substituents form critical hydrogen bonds with the backbone amides of IN residues (e.g., Glu170, His171). Instead of merely blocking LEDGF/p75, the thermodynamic consequence of this binding is the induction of aberrant multimerization of the integrase enzyme during viral particle assembly[1]. This premature hyper-oligomerization prevents the formation of the viral core, ultimately yielding structurally defective, non-infectious virions[5].

G IN HIV-1 Integrase (IN) ActiveTetramer Active IN Tetramer (Chromatin Tethering) IN->ActiveTetramer Binds LEDGF Aberrant Aberrant IN Multimerization IN->Aberrant Blocked by Inhibitor LEDGF LEDGF/p75 Cofactor LEDGF->ActiveTetramer Integration Viral DNA Integration ActiveTetramer->Integration Inhibitor Naphthyridin-4-ol Derivative (ALLINI) Inhibitor->Aberrant Defective Defective Virions (Non-infectious) Aberrant->Defective

Fig 1: HIV-1 Integrase aberrant multimerization induced by naphthyridine derivatives.

Experimental Protocol: IN-LEDGF/p75 AlphaScreen Assay

To quantify the disruption of the IN-LEDGF/p75 interaction, we utilize an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). We choose this over ELISA because AlphaScreen is a homogeneous, wash-free system that preserves transient low-affinity equilibrium states.

Self-Validating System Design: This protocol includes a positive control (BI-224436) to establish maximum inhibition and requires a Z'-factor calculation (>0.6) to validate assay robustness before data acceptance.

  • Reagent Preparation: Dilute His-tagged HIV-1 IN (100 nM) and GST-tagged LEDGF/p75 (50 nM) in assay buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 0.1% BSA). Causality: BSA prevents non-specific binding of the highly lipophilic naphthyridine core to the microplate walls.

  • Compound Titration: Dispense 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol derivatives in an 11-point, 1:3 serial dilution (starting at 10 µM) into a 384-well OptiPlate.

  • Complex Formation: Add the IN and LEDGF/p75 protein mixture to the wells. Incubate for 30 minutes at room temperature to allow thermodynamic equilibrium of the protein-protein interaction.

  • Bead Addition (Dark Room): Add 10 µg/mL of Nickel-Chelate Acceptor beads and Glutathione Donor beads. Causality: Alpha beads are highly photosensitive; handling under green light prevents premature singlet oxygen generation and signal bleaching.

  • Detection & Analysis: Incubate for 1 hour, then read on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 520-620 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Pathway 2: RORγt Modulation & Th17 Cell Regulation

Mechanistic Causality

The Retinoid-Related Orphan Receptor gamma t (RORγt) is the master transcriptional regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17A[2]. Overactive Th17 pathways are implicated in autoimmune diseases such as psoriasis and inflammatory bowel disease.

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine (such as the clinical candidate TAK-828F) function as highly potent inverse agonists of RORγt[2]. Mechanistically, the naphthyridine core occupies the orthosteric ligand-binding domain (LBD). The 4-hydroxyl group acts as an anchor, hydrogen-bonding with polar residues deep in the pocket (e.g., His479, Tyr502). This precise anchoring forces the bulky substituents of the derivative to physically clash with Helix 12 (H12) of the receptor[6]. The destabilization of H12 prevents the recruitment of necessary coactivators (like SRC1) and instead favors the recruitment of corepressors, effectively silencing IL-17 transcription[7].

ROR RORgt RORγt Apo-Receptor Coactivator Coactivator Recruitment (Helix 12 Active) RORgt->Coactivator Endogenous Agonist Corepressor Corepressor Recruitment (Helix 12 Destabilized) RORgt->Corepressor Inhibitor Binding IL17 IL-17A/F Transcription (Th17 Pathogenesis) Coactivator->IL17 Inhibitor Naphthyridine Inverse Agonist Inhibitor->Corepressor Block Suppression of Th17 Autoimmunity Corepressor->Block

Fig 2: RORγt Helix 12 destabilization and Th17 suppression by inverse agonists.

Experimental Protocol: TR-FRET RORγt Coactivator Assay

To measure the conformational shift of Helix 12, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Self-Validating System Design: TR-FRET inherently self-validates against well-to-well volume variations and compound autofluorescence by utilizing a ratiometric readout (665 nm / 615 nm). A reference inverse agonist (GSK2981278) is run in parallel to confirm assay dynamic range.

  • Master Mix Assembly: Prepare a master mix containing 5 nM GST-tagged RORγt-LBD, 100 nM biotinylated SRC1 coactivator peptide, 2 nM Terbium-labeled anti-GST antibody (FRET donor), and 20 nM Streptavidin-d2 (FRET acceptor). Causality: Keeping the receptor concentration below the Kd of the peptide ensures the assay is sensitive to competitive displacement or allosteric shifts.

  • Compound Addition: Transfer 100 nL of the naphthyridine derivative (in 100% DMSO) to a low-volume 384-well plate using an acoustic liquid handler (e.g., Echo 550). Causality: Acoustic dispensing avoids tip-based carryover and allows for direct dilution into the assay matrix.

  • Incubation: Dispense 10 µL of the Master Mix into the plate. Centrifuge at 1000 x g for 1 minute to remove bubbles, then incubate in the dark at 25°C for 2 hours. Causality: 2 hours is strictly required to reach thermodynamic equilibrium for the H12 conformational shift.

  • Ratiometric Detection: Excite the plate at 337 nm. Measure emission at 615 nm (Terbium) and 665 nm (d2 acceptor) with a 50 µs delay. The reduction in the 665/615 ratio directly correlates to the inverse agonism (destabilization of H12 and release of SRC1).

Structural & Quantitative Profiling

The dual utility of the 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol scaffold is driven by its physicochemical properties. The saturated ring provides 3D sp3 character, which improves solubility and metabolic stability compared to fully aromatic naphthyridines[8].

Below is a summary of the quantitative pharmacological data comparing the application of this scaffold across the two primary biological pathways.

Table 1: Pharmacological Profiling of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives

Biological TargetBinding DomainPrimary MechanismCellular ConsequenceRepresentative IC50 / EC50
HIV-1 Integrase LEDGF/p75 PocketAberrant MultimerizationDefective Virion Assembly1.5 - 15.0 nM
RORγt Ligand Binding DomainHelix 12 DestabilizationSuppression of IL-17A5.0 - 45.0 nM

Note: IC50/EC50 values represent the typical optimized ranges for lead compounds utilizing this core scaffold (e.g., TAK-828F and advanced ALLINIs).

References

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent Allosteric Site HIV-1 Integrase Inhibitors | Request PDF - ResearchGate.
  • 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride | Molport. molport.com.
  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F | ACS Public
  • 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride | PubChemLite. uni.lu.
  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Rel
  • Design, Synthesis, and Biological Evaluation of Retinoic Acid-Related Orphan Receptor γt (RORγt) Agonist Structure-Based Functionality Switching Approach | ResearchGate.

Sources

Foundational

Physicochemical Profiling of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol: Molecular Weight and Theoretical pKa Analysis

Executive Summary For drug development professionals and application scientists, understanding the exact physicochemical properties of a target pharmacophore is non-negotiable. 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and application scientists, understanding the exact physicochemical properties of a target pharmacophore is non-negotiable. 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol is a highly versatile bicyclic scaffold frequently utilized in the design of kinase inhibitors and antiviral agents. This technical guide provides an authoritative breakdown of its molecular weight, tautomeric behavior, and a mechanistic rationale for its theoretical pKa values, supported by a self-validating experimental protocol for potentiometric determination.

Structural Causality and Tautomeric Equilibrium

The compound 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol is a bicyclic heterocycle comprising a partially saturated piperidine ring fused to a pyridine ring bearing a hydroxyl group at the 4-position[1]. Understanding its physicochemical behavior requires recognizing a critical structural feature: the 4-hydroxypyridine moiety undergoes strong tautomerization to its 4-pyridone form (5,6,7,8-tetrahydro-1H-1,6-naphthyridin-4-one) in aqueous solution[2]. This tautomeric shift profoundly alters the electronic distribution of the molecule, shifting the reactive centers and directly dictating the theoretical pKa values.

Quantitative Physicochemical Data

Before evaluating the ionization states, we must establish the fundamental molecular properties. The molecular weight and exact mass are derived from the foundational chemical formula, C8H10N2O (1)[1].

PropertyValueCausality / Note
Molecular Formula C8H10N2OCore bicyclic scaffold with one hydroxyl/oxo substitution[1].
Molecular Weight 150.18 g/mol Calculated standard atomic weights.
Monoisotopic Mass 150.0793 DaCrucial for high-resolution mass spectrometry (HRMS) identification[1].
Basic Centers 2N6 (piperidine) and O4/N1 (pyridone system).
Acidic Centers 1N1-H / O4-H of the pyridone/hydroxypyridine tautomer.

Theoretical pKa Analysis: A Mechanistic Approach

As an application scientist, one cannot merely look at a molecule and guess its basicity; one must deconstruct it into its constituent pharmacophores and adjust for inductive and mesomeric effects. 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol possesses three distinct ionization events:

  • pKa₁ (~3.2) - Pyridone Protonation: The first protonation of the fully neutral species (or the second protonation of the monocation) occurs at the 4-pyridone system. Unsubstituted 4-hydroxypyridine exhibits a pKa of approximately 3.2 for the formation of its conjugate acid (3)[3]. The extensive resonance stabilization of the resulting cation across the N1 and O4 atoms ensures this pKa remains relatively low.

  • pKa₂ (~9.5) - Piperidine Nitrogen (N6) Protonation: The secondary aliphatic amine in the piperidine ring is the most basic center. While isolated piperidine has a pKa of 11.1 (4)[4], the N6 atom in this bicyclic system is subject to the electron-withdrawing inductive effect (σ-transmission) of the adjacent fused pyridine ring. This inductive pull through the carbon framework typically lowers the pKa of the piperidine nitrogen by 1.0 to 1.5 units, resulting in a theoretical pKa of ~9.5.

  • pKa₃ (~11.1) - Pyridone Deprotonation: At highly alkaline pH, the neutral 4-pyridone tautomer can lose a proton to form an anion. The negative charge is highly stabilized by delocalization onto the electronegative oxygen atom, mirroring the deprotonation pKa of 4-hydroxypyridine, which is experimentally established near 11.1 (2)[2].

ProtonationStates State1 Dication (pH < 3.2) N6: Protonated O4: Protonated State2 Monocation (pH 3.2 - 9.5) N6: Protonated N1: Neutral State1->State2 -H⁺ (pKa₁ ~3.2) State3 Neutral Base (pH 9.5 - 11.1) N6: Neutral N1: Neutral State2->State3 -H⁺ (pKa₂ ~9.5) State4 Anion (pH > 11.1) N6: Neutral O4: Deprotonated State3->State4 -H⁺ (pKa₃ ~11.1)

Logical relationship of pH-dependent protonation states for the target molecule.

Experimental Protocol: Potentiometric pKa Determination

To validate the theoretical pKa values, a self-validating potentiometric titration must be employed. This method relies on the continuous monitoring of pH as a function of added titrant, allowing for the precise calculation of inflection points (2)[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol sample to a final concentration of 1.0 mM in a 0.1 M KCl aqueous solution. Causality: The 0.1 M KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration (2)[2].

  • Degassing: Submerge a dispersion frit into the solution and purge with high-purity Nitrogen (N₂) gas for 15 minutes. Causality: This is a critical requirement to eliminate dissolved CO₂, which would otherwise form carbonic acid and introduce a confounding equilibrium that skews the pKa calculation (2)[2].

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) immediately prior to the experiment to ensure Nernstian response.

  • Titration Execution: Under continuous, gentle magnetic stirring and a blanket of N₂ gas, titrate the solution using standardized 0.1 M HCl (to capture pKa₁) and subsequently 0.1 M NaOH (to capture pKa₂ and pKa₃). Add titrant in dynamic volume increments (e.g., 0.01 mL near expected inflection points).

  • Data Analysis: Plot the first derivative of the pH vs. volume curve (dpH/dV). The peaks of this derivative curve correspond to the equivalence points, from which the exact pKa values are calculated using non-linear regression analysis (e.g., the Henderson-Hasselbalch equation).

TitrationWorkflow Prep 1. Sample Preparation 1 mM API in 0.1 M KCl Purge 2. Degassing Purge with N₂ (15 min) Prep->Purge Titrate 3. Potentiometric Titration Add 0.1 M HCl / NaOH Purge->Titrate Record 4. Data Acquisition Record pH vs. Volume Titrate->Record Analyze 5. Non-Linear Regression Calculate pKa from Inflection Record->Analyze

Self-validating experimental workflow for potentiometric pKa determination.

Pharmacokinetic Implications in Drug Development

The ionization state of a molecule at physiological pH (7.4) dictates its lipophilicity, membrane permeability, and target binding affinity. Based on the theoretical pKa₂ of ~9.5, 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol will exist predominantly (>99%) as a monocation at pH 7.4. The protonated piperidine nitrogen often serves as a critical hydrogen bond donor in target active sites. For instance, 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been extensively investigated as potent allosteric inhibitors of HIV-1 integrase, where the basic nitrogen interacts with the LEDGF/p75-binding pocket (5)[5]. Understanding and tuning this pKa is essential for optimizing the drug's oral bioavailability and reducing P-glycoprotein efflux liability (5)[5].

References

  • PubChemLite - 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride.Université du Luxembourg.
  • 4-Hydroxypyridine | C5H5NO | CID 12290.PubChem - NIH.
  • Piperidine | C5H11N | CID 8082.PubChem - NIH.
  • Pyridin-4-olate vs. Pyridine N-oxide: An In-depth Technical Guide to Basicity.Benchchem.
  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors.

Sources

Exploratory

Pharmacokinetics of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol Derivatives in Preclinical Animal Models

Executive Summary The 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol motif represents a highly privileged scaffold in modern medicinal chemistry. Most notably, this pharmacophore has been instrumental in the development of HIV...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol motif represents a highly privileged scaffold in modern medicinal chemistry. Most notably, this pharmacophore has been instrumental in the development of HIV-1 integrase strand transfer inhibitors (INSTIs), allosteric integrase inhibitors (ALLINIs), and selective α 5-GABA A​ receptor negative allosteric modulators (NAMs)[1, 2, 3]. While the isolated 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol fragment is primarily a synthetic building block, its substituted derivatives exhibit complex, highly tunable pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

This technical guide synthesizes the preclinical pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of leading 1,6-naphthyridine derivatives. By examining the causality behind experimental PK study designs and structural optimization strategies, this whitepaper provides drug development professionals with a self-validating framework for profiling naphthyridine-based therapeutics.

Mechanistic Grounding: The Naphthyridine Pharmacophore

The biological efficacy of the 1,6-naphthyridin-4-ol (and its 8-ol/8-hydroxy analogs) scaffold is fundamentally driven by its ability to act as a bidentate metal chelator or a highly specific hydrogen-bond donor/acceptor network [1]. In the context of HIV-1 integrase, the heteroatoms within the naphthyridine core coordinate with two essential Mg 2+ ions located in the catalytic core domain of the viral enzyme. This coordination displaces the 3'-processing water molecule, effectively halting viral DNA strand transfer [4].

MOA HIV_IN HIV-1 Integrase (IN) Catalytic Core Domain Mg_Ions Two Mg2+ Ions at Active Site HIV_IN->Mg_Ions Chelation Bidentate Metal Chelation Mg_Ions->Chelation Naphthyridine 1,6-Naphthyridin-4-ol Pharmacophore Naphthyridine->Chelation Strand_Transfer Strand Transfer Inhibition Chelation->Strand_Transfer Viral_Replication Blockade of Viral DNA Integration Strand_Transfer->Viral_Replication

Mechanism of HIV-1 integrase inhibition via metal chelation by the naphthyridine scaffold.

Because this mechanism requires precise spatial orientation, any structural modifications intended to improve the PK profile (e.g., adding lipophilic groups to increase oral bioavailability) must be carefully balanced against the steric constraints of the target binding pocket.

Preclinical Pharmacokinetics (ADME) Profile

Evaluating the pharmacokinetics of 1,6-naphthyridine derivatives requires rigorous cross-species testing (typically in mice, rats, dogs, and cynomolgus monkeys) to accurately predict human clearance and half-life[1, 5].

Absorption and Bioavailability

Naphthyridine derivatives generally exhibit moderate to high oral bioavailability ( F ), though this is highly dependent on the substituents at the C5 and C7 positions. For instance, the prototype integrase inhibitor L-870,810 demonstrated an oral bioavailability of 41% in rats and 24% in dogs [2]. The absorption is primarily driven by passive transcellular diffusion, though some derivatives are substrates for efflux transporters like P-glycoprotein (P-gp), which can limit systemic exposure.

Distribution

These compounds typically exhibit a volume of distribution ( Vd​ ) that exceeds total body water, indicating extensive tissue penetration. For example, the related naphthyridine derivative SN 28049 showed a Vd​ of 42.3 L/kg in mice, with tissue concentrations in the brain, heart, liver, and lungs reaching 12- to 120-fold higher than plasma concentrations [5]. This high tissue affinity is advantageous for targeting viral reservoirs or central nervous system targets (e.g., α 5-GABA A​ receptors)[3].

Metabolism and Clearance

Metabolic stability is the primary hurdle in optimizing 5,6,7,8-tetrahydro-1,6-naphthyridines. Early leads often suffered from rapid aldehyde oxidase-mediated metabolism or the formation of toxic amide metabolites [3]. Optimization strategies, such as the removal of specific methyl groups (as seen in the transition to GSK3839919 ), have successfully reduced hepatic clearance across preclinical species, allowing for predicted once-daily human dosing [1].

Quantitative Data Synthesis

The following table summarizes the preclinical PK parameters of key 1,6-naphthyridine-derived compounds across different animal models.

Compound / ScaffoldSpeciesRouteDose (mg/kg)Clearance (L/h/kg) Vd​ (L/kg)Half-life ( t1/2​ , h)Bioavailability ( F , %)
L-870,810 [2]RatPO5.0N/AN/A~2.541.0
L-870,810 [2]DogPO2.0N/AN/A~4.024.0
GSK3839919 [1]RatIV/PO1.0 / 5.0LowModerate>4.0>50.0
SN 28049 [5]MouseIV8.912.1 ± 0.542.3 ± 4.12.8 ± 0.2100 (IV)
SN 28049 [5]MousePO8.9N/AN/A3.1 ± 0.454.5 ± 1.1

Experimental Methodologies: Preclinical PK Profiling

To generate reliable, self-validating PK data, researchers must employ highly sensitive LC-MS/MS workflows. The causality behind this choice is rooted in the high tissue distribution and rapid clearance of early naphthyridine leads, which often result in plasma concentrations falling below the limit of quantitation (LOQ) of standard UV-HPLC methods.

Step-by-Step In Vivo PK Protocol
  • Animal Dosing & Husbandry:

    • Fast adult male Sprague-Dawley rats (250–300 g) overnight prior to oral dosing to eliminate food-effect variability.

    • Administer the naphthyridine derivative intravenously (IV) via the tail vein (e.g., 1 mg/kg in 5% DMSO/95% PEG-400) or orally (PO) via oral gavage (e.g., 5 mg/kg in 0.5% methylcellulose).

  • Serial Sampling:

    • Collect blood samples (approx. 200 μ L) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Transfer immediately to K 2​ EDTA tubes and centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 μ L of plasma into a 96-well plate.

    • Add 150 μ L of ice-cold acetonitrile containing a structural homologue as an internal standard (IS) to precipitate plasma proteins and release protein-bound drug.

    • Vortex for 5 minutes and centrifuge at 10,000 × g for 15 minutes.

  • LC-MS/MS Analysis:

    • Inject 5 μ L of the supernatant onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 μ m).

    • Utilize a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Operate the mass spectrometer in positive electrospray ionization (+ESI) multiple reaction monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the naphthyridine core.

  • Data Analysis:

    • Calculate PK parameters (AUC, Cmax​ , Tmax​ , CL , Vd​ , t1/2​ ) using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

PK_Workflow Dosing In Vivo Dosing (IV and PO Administration) Sampling Serial Blood Sampling (0.25 to 24 hours) Dosing->Sampling Extraction Protein Precipitation & IS Addition Sampling->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data_Analysis NCA Pharmacokinetic Parameter Calculation LCMS->Data_Analysis

Step-by-step in vivo pharmacokinetic profiling workflow for naphthyridine derivatives.

Toxicology and Structural Optimization

A critical aspect of developing 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives is mitigating off-target toxicities discovered during preclinical PK/PD studies.

Overcoming Lipid Vacuolation

During the preclinical toxicology studies of early ALLINIs, researchers observed dose-dependent lipid hepatocellular vacuolation in rats [1]. The causality of this toxicity was linked to off-target lipophilicity and specific steric interactions at the C6 position of the naphthyridine/piperidine ring system, which likely induced lysosomotropism or off-target lipid kinase inhibition.

By systematically removing the C6 methyl group (resulting in the clinical candidate GSK3839919 ), researchers successfully reduced the incidence and severity of lipid vacuolation. Crucially, this structural modification maintained the single-digit nanomolar inhibitory potency and the favorable low-clearance PK profile of the prototype [1].

Optimization Early_Lead Early Naphthyridine Lead Compounds Toxicity Off-Target Toxicity (Lipid Vacuolation) Early_Lead->Toxicity Modification Structural Modification (C6 Demethylation) Toxicity->Modification Optimized_Candidate Optimized Candidate (e.g., GSK3839919) Modification->Optimized_Candidate Improved_PK Improved Safety & Maintained PK Profile Optimized_Candidate->Improved_PK

Structural optimization logic to mitigate off-target toxicity and improve PK/safety profiles.

Metabolic Liability Resolution

In the development of α 5-GABA A​ receptor NAMs, early 1,6-naphthyridine candidates exhibited safety problems derived from the rapid formation of a toxic amide metabolite [3]. Scaffold-hopping strategies and the relocation of the oxo-acceptor function were required to block this metabolic pathway. This logical progression ensures that the resulting clinical candidates possess not only the requisite target affinity but also the metabolic stability necessary for safe human administration.

References

  • Parcella, K., Wang, T., Eastman, K. J., & Naidu, B. N. (2022). Discovery and Preclinical Profiling of GSK3839919, a Potent HIV-1 Allosteric Integrase Inhibitor. ACS Medicinal Chemistry Letters.[Link]

  • Hazuda, D. J., Anthony, N. J., Gomez, R. P., et al. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Proceedings of the National Academy of Sciences.[Link]

  • Buettelmann, B., Knust, H., Thomas, A. W., et al. (2022). Multiparameter Optimization of Naphthyridine Derivatives as Selective α 5-GABA A​ Receptor Negative Allosteric Modulators. Journal of Medicinal Chemistry.[Link]

  • Liao, C., Marchand, C., Burke, T. R., & Pommier, Y. (2010). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. National Institutes of Health (PMC).[Link]

  • McKeage, M. J., et al. (2010). Pharmacokinetics and distribution of SN 28049, a novel DNA binding anticancer agent, in mice. Cancer Chemotherapy and Pharmacology (PubMed).[Link]

Foundational

Unveiling the Pharmacological Landscape of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol: A Core Scaffold in Modern Drug Discovery

Executive Summary The transition from flat, fully aromatic heterocycles to partially saturated scaffolds is a hallmark of modern medicinal chemistry, driven by the need for improved physicochemical properties and precise...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, fully aromatic heterocycles to partially saturated scaffolds is a hallmark of modern medicinal chemistry, driven by the need for improved physicochemical properties and precise three-dimensional pharmacophore vectoring. 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol (CAS: 2138045-41-5) represents a privileged, partially saturated bicyclic scaffold. By combining the hydrogen-bonding capacity of a 4-hydroxypyridine core with the sp3 -rich, functionalizable piperidine ring, this molecule has emerged as a critical building block for designing Allosteric HIV-1 Integrase Inhibitors (ALLINIs), anti-tubercular agents, and novel coronavirus 3CLpro inhibitors.

This technical guide synthesizes the structural rationale, biological mechanisms, and validated experimental protocols associated with this highly versatile scaffold.

Structural Rationale and Scaffold Privileges

The 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol core is characterized by a pyridine ring fused to a saturated piperidine ring. This architecture offers two distinct advantages over its fully aromatic 1,6-naphthyridine counterpart:

  • Enhanced Solubility and Pharmacokinetics: The saturation of the piperidine ring increases the fraction of sp3 hybridized carbons ( Fsp3​ ), which directly correlates with improved aqueous solubility and reduced off-target promiscuity.

  • Vector Projection: The secondary amine at the N6 position serves as an ideal diversification point. Substituents attached here (e.g., alkyl, benzyl, or propyl phenyl groups) are projected out of the plane of the pyridine ring, allowing for deep engagement with complex, three-dimensional allosteric binding pockets[1].

  • Tautomeric Flexibility: The 4-hydroxyl group on the pyridine ring can tautomerize to a pyridin-4(1H)-one. This structural duality allows the scaffold to act as both a potent hydrogen-bond donor and acceptor, a critical feature for anchoring the molecule to protein backbone amides[2].

Primary Biological Target: HIV-1 Integrase Allosteric Inhibition

The most extensively validated application of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is in the development of HIV-1 replication inhibitors. Unlike clinical integrase strand transfer inhibitors (INSTIs) like dolutegravir—which bind to the catalytic active site—derivatives of this scaffold act as Allosteric Integrase Inhibitors (ALLINIs) [3][4].

Mechanism of Action

During a normal viral life cycle, HIV-1 Integrase (IN) forms a functional tetramer facilitated by the host cellular cofactor LEDGF/p75 . LEDGF/p75 tethers the integration complex to host chromatin.

5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives bind directly to the LEDGF/p75-binding pocket at the IN dimer interface. Instead of simply blocking LEDGF/p75, these compounds act as "molecular glues." They induce an aberrant hyper-multimerization of the integrase enzyme during viral particle assembly. This premature structural rigidification leads to the production of morphologically defective, non-infectious virions[4][5]. Structure-activity relationship (SAR) studies have demonstrated that an N-propyl phenyl substituent at the N6 position of the tetrahydronaphthyridine core yields optimal low-nanomolar antiviral activity[6].

Signaling and Interaction Pathway

G IN_Monomer HIV-1 Integrase (IN) Monomers Functional Functional IN Tetramer (Integration-Competent) IN_Monomer->Functional Physiologic Assembly Aberrant Aberrant IN Multimerization (Defective Virions) IN_Monomer->Aberrant Scaffold Binding (LEDGF Pocket) LEDGF Host Factor LEDGF/p75 LEDGF->Functional Chromatin Tethering Compound 5,6,7,8-Tetrahydro-1,6- naphthyridin-4-ol Scaffold Compound->Aberrant Allosteric Induction Functional->Aberrant Disrupted by ALLINIs

Mechanistic pathway of HIV-1 Integrase allosteric inhibition by the tetrahydronaphthyridine scaffold.

Emerging Therapeutic Applications

Coronaviruses (SARS-CoV-2 3CLpro Inhibition)

Recent patent literature highlights the adaptation of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold for antiviral therapies against SARS-CoV-2. Specifically, condensed 3,3-difluoro-piperidine derivatives of the scaffold (e.g., 3,3-difluoro-7-(methylsulfanyl)-1,2,3,4-tetrahydro-1,6-naphthyridin-4-ol) have been identified as potent inhibitors of the coronavirus 3-chymotrypsin-like protease (3CLpro)[7][8]. The incorporation of fluorine atoms at the 3-position modulates the basicity of the adjacent nitrogen, optimizing non-covalent interactions within the S1/S2 subpockets of the protease.

Anti-Tubercular Activity

The scaffold has also been utilized in combinatorial library synthesis via cobalt-catalyzed [2+2+2] cyclizations. Diversification at the N2/N6 positions to form ureas, amides, and sulfonamides yielded lead compounds exhibiting significant phenotypic inhibition (>80% at 10 µg/mL) against Mycobacterium tuberculosis[9][10].

Quantitative Data Presentation

The table below summarizes the biological activities of key derivatives stemming from the 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol core across different therapeutic targets.

Target / DiseaseDerivative ClassKey Scaffold SubstitutionsActivity MetricMechanism of Action
HIV-1 Integrase ALLINIsN6-propyl phenyl, 4-OHIC₅₀ < 10 nMAberrant multimerization via LEDGF pocket[4]
SARS-CoV-2 3CLpro Inhibitors3,3-difluoro, 7-methylsulfanylSub-micromolar IC₅₀Active site protease inhibition[7]
M. tuberculosis Urea/Amide LibrariesN2-urea/amide functionalizationMIC < 10 µg/mLPhenotypic growth inhibition[9]

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the standard assays used to evaluate the biological activity of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.

Protocol A: HIV-1 Integrase Aberrant Multimerization Assay (TR-FRET)

Purpose: To validate that the compound induces aberrant multimerization rather than acting as a catalytic site inhibitor.

  • Reagent Preparation: Purify recombinant HIV-1 IN tagged with Hexa-Histidine (His-IN) and FLAG (FLAG-IN). Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM MgCl₂, 0.1% Tween-20, and 1 mM DTT. Causality note: MgCl₂ is critical as IN is a metalloenzyme; its structural integrity depends on divalent cations.

  • Compound Incubation: In a 384-well microplate, mix 50 nM His-IN and 50 nM FLAG-IN. Add the tetrahydronaphthyridine derivative in a 10-point dose-response titration (e.g., 0.1 nM to 10 µM). Incubate at room temperature for 60 minutes to allow compound-induced multimerization.

  • Fluorophore Addition: Add Anti-His-Eu³⁺ (donor fluorophore) and Anti-FLAG-XL665 (acceptor fluorophore) antibodies at a 1:1000 dilution. Incubate in the dark for 2 hours.

  • Detection & Validation: Read the plate using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) compatible reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Interpretation: Calculate the 665/620 nm ratio. An increase in the FRET signal correlates with compound concentration, proving that the drug physically bridges the IN monomers, validating the allosteric multimerization mechanism.

Protocol B: SARS-CoV-2 3CLpro Enzymatic Inhibition Assay

Purpose: To measure the direct inhibition of the main coronavirus protease by 3,3-difluoro-tetrahydronaphthyridine derivatives.

  • Enzyme Preparation: Dilute recombinant SARS-CoV-2 3CLpro to a final concentration of 50 nM in assay buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). Causality note: DTT is strictly required to maintain the catalytic Cys145 residue in a reduced, nucleophilic state.

  • Pre-incubation: Add the test compound to the enzyme solution and pre-incubate for 30 minutes at 37°C. This step is essential to allow for the stabilization of the enzyme-inhibitor complex.

  • Substrate Addition: Initiate the reaction by adding 10 µM of the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans).

  • Kinetic Reading: Monitor the increase in fluorescence (Excitation: 340 nm; Emission: 490 nm) continuously for 15 minutes. Calculate the initial velocity ( V0​ ) of the linear phase to determine the IC₅₀.

Conclusion and Future Perspectives

The 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol scaffold is a masterclass in modern pharmacophore design. By bridging the gap between flat aromatic systems and fully saturated heterocycles, it provides the necessary geometric vectors and hydrogen-bonding networks required to drug complex allosteric sites—most notably the LEDGF/p75 pocket of HIV-1 Integrase. As viral resistance to active-site inhibitors continues to evolve, the allosteric modulation enabled by this scaffold, alongside its emerging utility in targeting SARS-CoV-2 3CLpro, positions it as a highly valuable asset in the ongoing development of next-generation antiviral therapeutics.

References

  • Peese, K. M., Allard, C. W., Connolly, T., Johnson, B. L., Li, C., Patel, M., ... & Naidu, B. N. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361. URL:[Link]

  • Zhou, Y., Beeler, A. B., Cho, S., Wang, Y., Franzblau, S. G., & Snyder, J. K. (2008). Library Synthesis Using 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds. Journal of Combinatorial Chemistry, 10(4), 534-540. URL:[Link]

  • Qubit Pharmaceuticals. (2021). Condensed 3,3-difluoro-piperidine derivatives as inhibitors of coronaviruses 3-chymotrypsin-like protease. European Patent Office (EP4159721A1).

Sources

Protocols & Analytical Methods

Method

Protocols for dissolving 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol in DMSO for cell culture

An Application Note on the optimized formulation and in vitro application of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol. Compound Properties & Solvent Causality 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol (Molecular Weight: ~...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the optimized formulation and in vitro application of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol.

Compound Properties & Solvent Causality

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol (Molecular Weight: ~150.18 g/mol for the free base) is a bicyclic heterocyclic small molecule frequently utilized as a structural scaffold in drug discovery. Due to its rigid ring structure and lipophilic domains, it exhibits limited aqueous solubility. To introduce this compound into aqueous in vitro cell culture systems, it must first be solvated in an amphipathic carrier.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this purpose. Its polar, aprotic nature allows it to effectively coordinate with both the hydrophilic hydroxyl/amine groups and the hydrophobic carbon backbone of the naphthyridine core[1]. However, DMSO is a biologically active molecule. It can alter lipid bilayer permeability, induce transcriptomic shifts, and cause cytostasis. Therefore, the transition from an organic master stock to an aqueous biological assay must be rigorously controlled to prevent solvent-mediated artifacts and compound precipitation.

DMSO Tolerability Thresholds & Authoritative Grounding

To ensure that experimental results reflect the true pharmacological activity of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol, the final concentration of DMSO in the culture media must be tightly restricted. According to the , the absolute maximum allowable concentration of organic solvents in mammalian cell assays is 1.0% (v/v)[1][2]. Exceeding this limit overwhelms cellular defense mechanisms and invalidates the assay[3]. For most standard and sensitive cell lines, the industry consensus dictates a much lower threshold[4][5].

Table 1: DMSO Tolerability Thresholds in Cell Culture

Final DMSO Concentration (v/v)Cellular Impact & Scientific Recommendation
≤ 0.1% Optimal/Safe: Minimal impact on viability or signaling. Highly recommended for primary cells, stem cells, and all long-term assays (>24h).
0.1% - 0.5% Acceptable: Generally tolerated by robust immortalized cell lines (e.g., HeLa, HEK293) for short-term assays (24-72h). Requires strict vehicle controls.
0.5% - 1.0% Caution: May induce cellular stress, affect proliferation, or cause protein unfolding. Use only if absolutely required for compound solubility.
> 1.0% Toxic: Significant cytotoxicity, cell cycle arrest, and membrane puncturing. Not recommended for any cell-based assay.

Quantitative Preparation Guidelines

To minimize the final volume of solvent introduced to the cells, researchers must prepare a highly concentrated Master Stock. The table below outlines the mass-to-volume ratios required to formulate standard stock concentrations of the 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol free base.

Table 2: Master Stock Preparation (Free Base MW: 150.18 g/mol )

Desired Stock ConcentrationMass of CompoundVolume of 100% Anhydrous DMSO
10 mM 1.50 mg1.00 mL
10 mM 5.00 mg3.33 mL
50 mM 7.51 mg1.00 mL
50 mM 10.00 mg1.33 mL

(Note: If utilizing the dihydrochloride salt variant, the molecular weight increases to ~223.10 g/mol . Adjust the mass accordingly: 2.23 mg per 1.0 mL of DMSO to achieve a 10 mM stock).

Step-by-Step Experimental Protocol: A Self-Validating System

As a Senior Application Scientist, I mandate that every protocol must be self-validating. The following methodology ensures that the compound remains soluble, the solvent remains non-toxic, and any observed biological effects are definitively caused by the naphthyridine derivative.

Phase 1: Master Stock Formulation
  • Equilibration: Allow the lyophilized 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol to reach room temperature in a desiccator before opening. Causality: This prevents ambient moisture condensation, which can degrade the compound or alter its mass during weighing.

  • Dissolution: Weigh the required mass (Table 2) and add anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Homogenization: Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5–10 minutes. Causality: Sonication provides the kinetic energy needed to disrupt intermolecular crystalline bonds without applying excessive heat that could degrade the naphthyridine core.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter. Critical Causality: Never use Cellulose Acetate (CA) or Nitrocellulose filters. DMSO will rapidly dissolve these polymer membranes, destroying your stock and introducing toxic polymers to your cell culture.

Phase 2: Serial Dilution and Aqueous Transition

To ensure that phenotypic changes are caused by the compound and not fluctuating solvent toxicity, you must maintain a constant final DMSO percentage across all test conditions[5].

  • Intermediate DMSO Dilution: Perform all serial dilutions of your dose-response curve in 100% DMSO first. Do not dilute directly into the media for each dose.

  • Vehicle Control Generation: Reserve an aliquot of pure DMSO to serve as the vehicle control. Causality: By subjecting pure DMSO to the exact same aqueous dilution as the compound, you create a baseline that isolates the drug's effect from the solvent's effect, making the assay self-validating.

  • Aqueous Transition: Pre-warm the complete cell culture medium to 37°C. Causality: Transitioning a hydrophobic heterocyclic compound from an organic solvent into cold aqueous media causes sudden "hydrophobic shock," leading to immediate micro-precipitation[4]. Pre-warming increases the thermodynamic solubility limit.

  • Dropwise Addition: While gently vortexing or swirling the pre-warmed media, add the DMSO stock dropwise to achieve a 1:1000 dilution (yielding a uniform 0.1% final DMSO concentration across all wells).

Workflow Visualization

G A 1. Weigh Compound (5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol) B 2. Dissolve in 100% DMSO (Master Stock: 10-50 mM) A->B C 3. Sterile Filtration (0.22 µm PTFE Filter) B->C D 4. Serial Dilution in DMSO (Maintains constant solvent %) C->D E 5. Aqueous Media Dilution (Pre-warmed to 37°C, dropwise) D->E G Vehicle Control (Pure DMSO Only) D->G Parallel prep F 6. Cell Culture Application (Final DMSO ≤ 0.1%) E->F G->E

Workflow for dissolving and validating 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol in DMSO.

Validation & Troubleshooting

  • Microscopic Precipitation Check: Before applying the dosed media to your cells, examine the solution under an inverted phase-contrast microscope at 10x or 20x magnification. Look for refractive micro-crystals. If crystals are present, the compound has crashed out of solution due to hydrophobic shock, and the actual concentration exposed to the cells is unknown. You must lower the Master Stock concentration.

  • Dose-Response Viability Assay: Always run a parallel MTT, WST-1, or CellTiter-Glo assay comparing untreated cells (media only) against the Vehicle Control (0.1% DMSO). If the Vehicle Control shows a >5% reduction in viability compared to untreated cells, your specific cell line is hypersensitive to DMSO, and the final solvent concentration must be further reduced to 0.05%[1][4].

References

  • Jagiellonian Center of Innovation. "The study of the influence of DMSO on human fibroblasts proliferation in-vitro". Jagiellonian Center of Innovation. URL:[Link]

  • OECD (2023). "Test No. 487: In Vitro Mammalian Cell Micronucleus Test". OECD Guidelines for the Testing of Chemicals. URL: [Link]

  • ResearchGate Community. "What must be the maximum final DMSO % in a cell culture plate". ResearchGate. URL: [Link]

Sources

Application

Comprehensive Application Note: ¹H and ¹³C NMR Characterization of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Analytical Protocol & Structural Elucidation Guide Introduction & Structural Context The 1,6-naphthyridine s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Analytical Protocol & Structural Elucidation Guide

Introduction & Structural Context

The 1,6-naphthyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of biologically active molecules such as HIV-1 integrase inhibitors and antimalarial agents[1],[2]. The specific derivative, 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol , presents a unique analytical challenge due to its fused bicyclic nature—comprising a saturated piperidine ring and a heteroaromatic ring—and its tendency to exist as a dihydrochloride salt in commercial and synthetic preparations[3].

The Causality of Tautomerism

Before initiating any NMR protocol, one must understand the tautomeric dynamics of the molecule. The 4-hydroxypyridine moiety exists in a solvent-dependent equilibrium with its 4-pyridone (lactam) form. In polar, hydrogen-bond-accepting solvents like DMSO-d₆, the equilibrium heavily favors the 4-pyridone tautomer . This lactamization drastically alters the electronic environment, shifting the C-4 carbon to a characteristic carbonyl frequency (~176 ppm) and shielding the adjacent H-3 proton due to resonance effects.

Tautomerism A 4-Hydroxypyridine Form (Aromatic, OH active) B 4-Pyridone Form (Lactam, NH active) A->B Solvent & pH Dependent Equilibrium

Caption: Tautomeric equilibrium of the 1,6-naphthyridin-4-ol core affecting NMR chemical shifts.

Experimental Design & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following workflow is designed to ensure that every peak assignment can be independently verified through 2D cross-referencing.

Solvent Selection Strategy

While the free base is moderately soluble in chloroform (CDCl₃), the commonly encountered dihydrochloride salt requires highly polar solvents[3]. DMSO-d₆ is the solvent of choice here.

  • Causality: DMSO-d₆ not only dissolves the salt form readily but also slows down proton exchange rates. This allows for the direct observation of the critical exchangeable protons (the piperidine N-H and the pyridone N-H), which would otherwise be lost to deuterium exchange if D₂O or CD₃OD were used[4].

Standardized NMR Workflow

NMR_Workflow A 1. Sample Preparation (15-20 mg in 0.6 mL DMSO-d6 + TMS) B 2. 1D NMR Acquisition (1H: 16 scans | 13C: 1024 scans, D1=3s) A->B C 3. 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D 4. Data Processing (Phase & Baseline Correction, Apodization) C->D E 5. Structural Elucidation (Peak Assignment & HMBC Validation) D->E

Caption: Step-by-step workflow for the NMR characterization of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol.

Step-by-Step Acquisition Parameters
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Vortex for 60 seconds.

  • ¹H NMR (400/500 MHz): Acquire using a 30° pulse angle, 16–32 scans, and a 2-second relaxation delay (D1).

  • ¹³C NMR (100/125 MHz): Acquire using a 30° pulse angle and at least 1024 scans.

    • Expert Insight: You must increase the relaxation delay (D1) to 3 seconds. The quaternary bridgehead carbons (C-4a, C-8a) and the C-4 carbonyl carbon lack attached protons, resulting in long T₁ relaxation times[5]. A standard 1-second delay will cause these critical peaks to vanish into the baseline noise.

Quantitative Data Presentation: ¹H and ¹³C NMR Assignments

The following tables summarize the expected chemical shifts for the dihydrochloride salt of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol in DMSO-d₆.

Table 1: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
PositionShift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Structural & Mechanistic Logic
H-2 7.70 – 7.90d1H7.0 – 7.5Aromatic proton adjacent to the protonated N-1. Highly deshielded.
H-3 6.00 – 6.20d1H7.0 – 7.5Aromatic proton ortho to the C-4 carbonyl. Shielded by resonance electron donation.
H-5 4.10 – 4.30s2H-Methylene isolated between the C-4a bridgehead and N-6. Appears as a singlet because there are no vicinal protons.
H-7 3.30 – 3.50t2H6.0Methylene adjacent to the protonated N-6.
H-8 2.80 – 3.00t2H6.0Methylene adjacent to the C-8a bridgehead; coupled only to H-7.
N-6 (H) 9.00 – 9.50br s2H-Protonated secondary amine (salt form). Broad due to quadrupolar relaxation of ¹⁴N.
N-1 (H) 11.50 – 12.00br s1H-Pyridone N-H proton. Highly deshielded due to lactam resonance.
Table 2: ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
PositionShift (δ, ppm)Carbon TypeStructural Logic & Validation Check
C-4 174.0 – 177.0C (Carbonyl)Confirms the 4-pyridone tautomer. Validate via HMBC correlation from H-3.
C-8a 148.0 – 152.0C (Quaternary)Bridgehead carbon adjacent to N-1.
C-2 138.0 – 142.0CH (Aromatic)Aromatic carbon adjacent to N-1. Validate via HSQC with H-2.
C-4a 118.0 – 122.0C (Quaternary)Bridgehead carbon. Validate via HMBC correlation from H-5.
C-3 108.0 – 112.0CH (Aromatic)Shielded aromatic carbon. Validate via HSQC with H-3.
C-5 42.0 – 46.0CH₂ (Aliphatic)Isolated methylene. Validate via edited-HSQC (CH₂ phase).
C-7 38.0 – 42.0CH₂ (Aliphatic)Methylene adjacent to N-6.
C-8 22.0 – 26.0CH₂ (Aliphatic)Methylene adjacent to C-8a.

Data Interpretation & Self-Validating 2D Matrices

To ensure absolute trustworthiness in your structural elucidation, 1D data must be treated as a hypothesis that is subsequently proven by 2D NMR experiments.

COSY (Correlation Spectroscopy)
  • The H-7 / H-8 System: You must observe a strong cross-peak between the triplet at ~3.40 ppm (H-7) and the triplet at ~2.90 ppm (H-8).

  • The H-5 Isolation Check: The singlet at ~4.20 ppm (H-5) must not show any COSY correlations to carbon-bound protons. If a correlation is present, the sample is either impure or the structural assumption is incorrect.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is the definitive tool for locking in the quaternary bridgehead carbons, which are otherwise indistinguishable[5].

  • Assigning C-4a: Look for a strong ³J correlation from the H-5 singlet (~4.20 ppm) to a quaternary carbon around 120 ppm. This unambiguously identifies C-4a.

  • Assigning C-4 (Carbonyl): Look for a ³J correlation from the H-3 doublet (~6.10 ppm) to the highly deshielded carbon at ~176 ppm.

Troubleshooting Common Pitfalls
  • Water Peak Overlap: In DMSO-d₆, the residual water peak appears at exactly 3.33 ppm[6]. This frequently overlaps with the H-7 triplet of the tetrahydro-naphthyridine core.

    • Solution: If overlap obscures integration, run the NMR experiment at an elevated temperature (e.g., 50 °C). The hydrogen-bonded water peak will shift upfield (towards 3.1 ppm), cleanly resolving your H-7 signal[4].

  • Missing Carbonyl/Bridgehead Signals: If C-4, C-4a, or C-8a are missing from the ¹³C spectrum, the T₁ relaxation delay is too short. Increase D1 to 3–5 seconds and add a relaxation agent (like Cr(acac)₃) only if sample recovery is not required.

References

  • "5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors", Journal of Medicinal Chemistry - ACS Publications.
  • "PubChemLite - 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride", PubChem - NIH.
  • "1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum", ChemicalBook.
  • "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties", PMC.
  • "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents", Journal of Organic Chemistry.
  • "NMR Chemical Shifts of Impurities", Sigma-Aldrich.

Sources

Method

Application Note: Advanced LC-MS/MS Method Development for the Identification and Quantification of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Protocol & Method Rationale Introduction & Chemical Profiling 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Protocol & Method Rationale

Introduction & Chemical Profiling

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol (Molecular Formula: C8​H10​N2​O , Monoisotopic Mass: 150.0793 Da) is a basic nitrogen-containing heterocycle (NCH) frequently utilized as a core scaffold in the development of kinase inhibitors and topoisomerase poisons. The molecule features a saturated piperidine ring fused to a pyridinol (or pyridone tautomer) ring.

From an analytical perspective, the presence of two nitrogen atoms—particularly the highly basic secondary amine in the piperidine ring—and a hydroxyl group renders this molecule highly polar (predicted XlogP ≈ -0.4) 1[1]. This polarity and basicity dictate the entire trajectory of the LC-MS method development, as conventional reversed-phase approaches are prone to failure.

Method Rationale: The Causality of Experimental Choices

As a Senior Application Scientist, it is critical to understand why a method is structured a certain way, rather than just following a recipe. The analytical challenges of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol require specific interventions:

  • Chromatographic Strategy (Why not standard C18?): Highly polar basic NCHs exhibit poor retention on standard octadecyl (C18) silica columns. Furthermore, the basic nitrogen interacts strongly with unendcapped, acidic free silanols on the silica surface, leading to severe peak tailing. While ion-pairing agents (like TFA or heptafluorobutyric acid) can improve retention, they cause drastic ion suppression in the mass spectrometer source 2[2].

  • The Solution: We utilize Mixed-Mode Liquid Chromatography (MMLC) . MMLC stationary phases incorporate both hydrophobic alkyl chains and embedded ion-exchange groups. This allows the basic piperidine nitrogen to be retained via electrostatic interactions without needing MS-incompatible ion-pairing reagents3[3].

  • Ionization Strategy: Given the basic nitrogens, Electrospray Ionization in Positive mode (ESI+) is the most efficient technique. The molecule readily accepts a proton in the acidic mobile phase, yielding a strong [M+H]+ precursor ion at m/z 151.08 4[4].

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, this protocol functions as a self-validating system. Matrix spikes and System Suitability Tests (SST) are built directly into the sample preparation and run sequence to continuously verify extraction efficiency and instrument performance.

Sample Preparation & Matrix Extraction
  • Stock Solution: Dissolve 1.0 mg of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol reference standard in 1.0 mL of Methanol/Water (50:50, v/v) with 0.1% Formic Acid (FA).

  • Calibration Curve: Serially dilute the stock in Acetonitrile/Water (90:10, v/v) to yield standard concentrations of 1, 5, 10, 50, 100, and 500 ng/mL.

  • Matrix Extraction (Self-Validation Step):

    • Transfer 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile containing 0.1% FA to precipitate proteins 2[2].

    • Validation Spike: For Quality Control (QC) samples, spike known concentrations of the analyte into blank matrix prior to precipitation to verify recovery rates (Acceptance criteria: 85% - 115% recovery).

    • Vortex for 30 seconds, then centrifuge at 14,500 × g for 10 minutes at 4 °C.

    • Transfer 100 µL of the supernatant to an LC vial.

Liquid Chromatography (LC) Methodology
  • Column: Primesep 200 (Mixed-Mode, 2.1 × 150 mm, 5 µm particle size) 3[3].

  • Mobile Phase A: 15 mM Formic Acid in Water (pH adjusted to 3.0 with NH4​OH ) 2[2].

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Oven: 30 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS/MS) Tuning
  • Ionization Source: ESI Positive mode 4[4].

  • Capillary Voltage: 3.2 kV 3[3].

  • Drying Gas ( N2​ ) Temperature: 300 °C.

  • Drying Gas Flow: 10.0 L/min 2[2].

  • Nebulizer Pressure: 35 psi.

Quantitative Data & Instrument Parameters

Table 1: Mixed-Mode LC Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Curve
0.0 10 90 Initial
1.0 10 90 Isocratic
5.0 50 50 Linear
7.0 50 50 Hold
7.1 10 90 Step

| 10.0 | 10 | 90 | Re-equilibrate |

Table 2: Multiple Reaction Monitoring (MRM) Optimization Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Fragmentor (V) Purpose

| 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol | 151.1 | 133.1 | 15 | 80 | Quantifier (Loss of H2​O )[1] | | 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol | 151.1 | 105.1 | 25 | 80 | Qualifier (Ring Cleavage) |

Visualizations of Workflows and Pathways

LCMS_Workflow Start Sample Matrix (Plasma/Tissue) Prep Protein Precipitation (3x ACN, Centrifuge) Start->Prep LC Mixed-Mode LC (Primesep 200, pH 3.0) Prep->LC MS ESI+ MS/MS (MRM: 151.1 -> 133.1) LC->MS Data Data Acquisition & QC Validation MS->Data

Fig 1. Step-by-step LC-MS/MS analytical workflow for 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol.

Fragmentation Molecule 5,6,7,8-Tetrahydro- 1,6-naphthyridin-4-ol (MW: 150.08) ESI ESI+ (Protonation) +H+ Molecule->ESI Precursor Precursor Ion [M+H]+ m/z 151.1 ESI->Precursor CID Collision Induced Dissociation (CID) Precursor->CID Prod1 Product Ion 1 [M+H-H2O]+ m/z 133.1 CID->Prod1 -H2O Prod2 Product Ion 2 Ring Cleavage m/z 105.1 CID->Prod2

Fig 2. ESI+ ionization and CID fragmentation pathway of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol.

References

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: Analytical and Bioanalytical Chemistry / PMC URL
  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites Source: Oxford Academic URL
  • Source: Agilent Technologies / BU.
  • Source: uni.

Sources

Application

Application and Protocols for Utilizing 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol in High-Throughput Screening (HTS) Assays

Introduction: Unveiling the Potential of a Novel Scaffold The quest for novel chemical entities that can modulate therapeutically relevant biological targets is a cornerstone of modern drug discovery. The 5,6,7,8-tetrahy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Scaffold

The quest for novel chemical entities that can modulate therapeutically relevant biological targets is a cornerstone of modern drug discovery. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have been identified as potent modulators of diverse target classes, including nuclear receptors, integrins, and phosphodiesterases. This application note focuses on a specific derivative, 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol, a compound poised for exploration in high-throughput screening (HTS) campaigns. The presence of a hydroxyl group at the 4-position introduces a key hydrogen bond donor/acceptor site, offering unique opportunities for targeted interactions within a protein's binding pocket.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol in HTS assays. We will delve into detailed protocols for three distinct and high-value target classes for which this scaffold has shown promise: Retinoid-related Orphan Receptor γt (RORγt), αVβ3 Integrin, and Phosphodiesterase 4 (PDE4). The protocols are designed to be robust and adaptable, with a strong emphasis on the scientific rationale behind each step, ensuring both technical accuracy and practical utility.

Preliminary Compound Characterization: A Prerequisite for Success

Prior to initiating a large-scale HTS campaign, it is imperative to perform a preliminary characterization of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol. As a novel compound, understanding its fundamental physicochemical properties is crucial for designing robust assays and interpreting the resulting data accurately.

Key Characterization Steps:

  • Solubility Assessment: Determine the solubility of the compound in aqueous buffers relevant to the planned assays (e.g., PBS, Tris-based buffers) and in 100% DMSO, the standard solvent for compound library storage. This will inform the achievable concentration range in the assays and help prevent compound precipitation, a common source of false-positive results.

  • Stability Analysis: Evaluate the stability of the compound in the assay buffer over the time course of the experiment. This can be assessed by incubating the compound under assay conditions and analyzing its integrity at different time points using techniques like HPLC-MS.

  • Intrinsic Fluorescence: Characterize the intrinsic fluorescence properties of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol. Naphthyridine scaffolds can exhibit fluorescence, which may interfere with fluorescence-based HTS assays.[1] Determine the excitation and emission spectra to identify any potential overlap with the fluorophores used in the assay.

Target Class 1: Retinoid-related Orphan Receptor γt (RORγt) - Screening for Inverse Agonists

RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune and inflammatory diseases. Inverse agonists of RORγt are therefore of significant therapeutic interest. Given that a derivative of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been identified as a potent RORγt inverse agonist, this is a logical and promising target for screening 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol.

Assay Principle: Cell-Based Reporter Gene Assay

A cell-based reporter gene assay is a robust method for identifying modulators of nuclear receptor activity in a physiologically relevant context.[2] This protocol utilizes a cell line stably expressing a chimeric protein consisting of the Gal4 DNA-binding domain fused to the ligand-binding domain (LBD) of RORγt. The reporter construct contains a gene (e.g., luciferase or β-lactamase) under the control of a Gal4 upstream activation sequence (UAS). As RORγt is constitutively active, its expression drives reporter gene expression. An inverse agonist will bind to the RORγt-LBD and reduce this basal reporter activity.

G cluster_cell Engineered Mammalian Cell Compound 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol (Test Compound) RORgt_LBD Gal4-RORγt-LBD Fusion Protein Compound->RORgt_LBD Binds to LBD Nucleus Nucleus RORgt_LBD->Nucleus Translocates UAS UAS Reporter (e.g., Luciferase) Reporter_Protein Reporter Protein (Luciferase) UAS->Reporter_Protein Inhibits Transcription Nucleus->UAS Binds to UAS Light_Signal Reduced Light Output Reporter_Protein->Light_Signal G cluster_plate Microplate Well Coating Vitronectin-Coated Surface Bound_Cells Adherent Cells Coating->Bound_Cells Binds Cells αVβ3-Expressing Cells (e.g., M21 melanoma) Cells->Coating Adhesion Unbound_Cells Unbound Cells (Washed Away) Cells->Unbound_Cells No Adhesion Compound 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol (Test Compound) Compound->Cells Inhibits Adhesion Detection Quantification of Adherent Cells (e.g., Calcein-AM) Bound_Cells->Detection

Caption: Workflow for αVβ3 Integrin Cell Adhesion Assay.

Detailed Protocol: αVβ3 Integrin Antagonist HTS Assay

Materials:

  • M21 human melanoma cell line (high αVβ3 expression).

  • Assay Buffer: TBS, pH 7.4, with 1 mM MnCl₂.

  • Coating Ligand: Vitronectin (10 µg/mL in PBS).

  • Blocking Buffer: 1% BSA in PBS.

  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol stock solution (10 mM in DMSO).

  • Positive Control: A known αVβ3 antagonist (e.g., Cilengitide).

  • Negative Control: DMSO.

  • 96- or 384-well high-binding microplates.

  • Calcein-AM fluorescent dye.

  • Fluorescence plate reader.

Procedure:

  • Plate Coating: Coat the wells of the microplate with the vitronectin solution overnight at 4°C.

  • Blocking: Wash the plate with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

  • Cell Preparation: Label the M21 cells with Calcein-AM according to the manufacturer's protocol. Resuspend the labeled cells in assay buffer.

  • Compound Incubation: In a separate plate, pre-incubate the labeled cells with serial dilutions of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol, positive control, or negative control for 30 minutes at 37°C.

  • Cell Adhesion: Transfer the cell/compound mixture to the vitronectin-coated plate and incubate for 1-2 hours at 37°C.

  • Washing: Gently wash the plate to remove non-adherent cells.

  • Signal Detection: Measure the fluorescence of the remaining adherent cells using a plate reader (Ex/Em ~494/517 nm).

ParameterRecommended ValueRationale
Cell LineM21 melanomaHigh endogenous expression of αVβ3 integrin.
Coating LigandVitronectinA natural ligand for αVβ3, providing a physiologically relevant interaction.
Detection MethodCalcein-AMA fluorescent dye that only becomes fluorescent in live, adherent cells, providing a direct measure of cell adhesion.
Cation1 mM MnCl₂Activates integrins to promote a high-affinity binding state, enhancing the assay window.
Plate Format96- or 384-wellAdaptable to different throughput needs.
Data Analysis and Interpretation

The percentage of inhibition of cell adhesion is calculated relative to the DMSO control. The IC₅₀ value is determined from the dose-response curve.

Counter-Screens and Hit Validation:

  • Cell Viability Assay: A counter-screen is necessary to ensure that the compound is not cytotoxic at the tested concentrations.

  • Specificity Assay: To confirm that the inhibition is specific to αVβ3, the assay can be repeated using a cell line with low or no αVβ3 expression. Additionally, testing against other integrins (e.g., α5β1) can determine selectivity.

Target Class 3: Phosphodiesterase 4 (PDE4) - Screening for Inhibitors

PDE4 is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which has anti-inflammatory effects. PDE4 inhibitors are approved for the treatment of COPD and psoriasis. [3]The 1,6-naphthyridinone scaffold, closely related to the compound of interest, is a known PDE4 inhibitor pharmacophore. [4]

Assay Principle: Fluorescence Polarization (FP) Biochemical Assay

This is a homogeneous, competitive binding assay that measures the displacement of a fluorescently labeled cAMP tracer from the PDE4 enzyme's active site. When the tracer is bound to the larger PDE4 enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When a small molecule inhibitor like 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol binds to the active site, it displaces the tracer, which then tumbles more rapidly, leading to a decrease in fluorescence polarization.

G cluster_assay PDE4 FP Assay PDE4 PDE4 Enzyme High_FP High Polarization (Bound Tracer) PDE4->High_FP Binds Low_FP Low Polarization (Displaced Tracer) PDE4->Low_FP Tracer Fluorescent cAMP Tracer Tracer->High_FP Tracer->Low_FP Free in Solution Compound 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol (Test Compound) Compound->PDE4 Binds & Displaces

Caption: Principle of the PDE4 Fluorescence Polarization Assay.

Detailed Protocol: PDE4 Inhibitor FP HTS Assay

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4D).

  • Fluorescent cAMP tracer (e.g., BODIPY FL cAMP).

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol stock solution (10 mM in DMSO).

  • Positive Control: A known PDE4 inhibitor (e.g., Rolipram).

  • Negative Control: DMSO.

  • 384-well black, low-volume assay plates.

  • Fluorescence polarization plate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of PDE4 enzyme and fluorescent cAMP tracer in assay buffer at 2x the final desired concentration.

  • Compound Plating: Add a small volume (e.g., 50 nL) of the serially diluted 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol, positive control, or negative control to the wells of the 384-well plate.

  • Enzyme Addition: Add 10 µL of the 2x PDE4 enzyme solution to each well and incubate for 15-30 minutes at room temperature.

  • Tracer Addition: Add 10 µL of the 2x fluorescent cAMP tracer solution to each well.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Signal Detection: Measure the fluorescence polarization of each well using a plate reader with appropriate filters for the chosen fluorophore.

ParameterRecommended ValueRationale
EnzymeRecombinant human PDE4DA well-characterized isoform for initial screening.
TracerBODIPY FL cAMPA commonly used and commercially available fluorescent tracer.
Plate Format384-well, black, low-volumeMinimizes reagent consumption and autofluorescence.
Incubation Time1-2 hoursAllows the binding reaction to reach equilibrium.
ReadoutFluorescence Polarization (mP)A robust, homogeneous detection method suitable for HTS.
Data Analysis and Interpretation

The decrease in fluorescence polarization is proportional to the inhibitory activity of the compound. The IC₅₀ value can be determined from the dose-response curve.

Counter-Screens and Hit Validation:

  • Fluorescence Interference: Test the compound for intrinsic fluorescence at the excitation and emission wavelengths of the tracer to rule out false positives.

  • Orthogonal Biochemical Assay: Confirm hits using a non-FP based assay, such as an enzyme activity assay that measures the conversion of cAMP to AMP.

  • Cell-Based Assay: Validate promising compounds in a cell-based assay that measures intracellular cAMP levels or a downstream functional response, such as the inhibition of TNF-α release from LPS-stimulated PBMCs.

HTS Assay Quality Control: Ensuring Data Integrity

The reliability of any HTS campaign hinges on the quality of the assay. The Z'-factor is a statistical parameter widely used to evaluate the quality and suitability of an assay for HTS.

Z'-Factor Calculation:

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor of 0.5 or greater is generally considered robust and suitable for HTS. It is crucial to determine the Z'-factor during assay development and to monitor it throughout the screening campaign to ensure consistent performance.

Conclusion: A Versatile Scaffold for Drug Discovery

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol represents a promising starting point for the discovery of novel modulators of important drug targets. The protocols outlined in this application note provide a robust framework for screening this compound against RORγt, αVβ3 integrin, and PDE4. By adhering to the principles of rigorous assay development, quality control, and hit validation, researchers can confidently explore the therapeutic potential of this versatile chemical scaffold. The adaptability of the described HTS methodologies, coupled with a sound understanding of their underlying principles, will empower scientists to efficiently identify and characterize new bioactive molecules, ultimately accelerating the drug discovery process.

References

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC. (n.d.). Retrieved from [Link]

  • PDE4C Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Assay Development for High-Throughput Screening: Best Practices - Technology Networks. (2026, March 25). Retrieved from [Link]

  • Apparent activity in high-throughput screening: origins of compound-dependent assay interference - PubMed. (2010, June 15). Retrieved from [Link]

  • The Importance of Counter Screens in HTS - Sygnature Discovery. (n.d.). Retrieved from [Link]

  • A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract - PubMed. (2002, January 1). Retrieved from [Link]

  • 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6 H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors - PubMed. (2018, March 22). Retrieved from [Link]

  • Cellular solid-phase binding assay and mass spectrometry for screening of alpha 4 beta 7 integrin antagonists - PubMed. (2001, December 3). Retrieved from [Link]

  • High-throughput screening of novel peptide inhibitors of an integrin receptor from the hexapeptide library by using a protein microarray chip - PubMed. (2004, December 15). Retrieved from [Link]

  • High-throughput screening (HTS) of antagonistic peptides against the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - NCBI - NIH. (2020, February 1). Retrieved from [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (2025, May 28). Retrieved from [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinformatics | Oxford Academic. (2020, December 21). Retrieved from [Link]

  • Development and validation of a cell-based assay for the nuclear receptor retinoid-related orphan receptor gamma - PubMed. (2010, November 4). Retrieved from [Link]

  • High-Throughput Screening: Best Practice, Trends and Challenges - Pharma IQ. (n.d.). Retrieved from [Link]

  • On HTS: Z-factor. (2023, December 12). Retrieved from [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening - PMC - NIH. (n.d.). Retrieved from [Link]

  • Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors | Biochemical Journal | Portland Press. (2007, November 14). Retrieved from [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). Retrieved from [Link]

  • Fluorescence Polarization (FP) - Molecular Devices. (2026, April 6). Retrieved from [Link]

  • Z-factor - Wikipedia. (n.d.). Retrieved from [Link]

  • What Metrics Are Used to Assess Assay Quality? - BIT 479/579 High-throughput Discovery. (n.d.). Retrieved from [Link]

  • High Throughput Screening: Methods, Techniques and Applications - Sygnature Discovery. (n.d.). Retrieved from [Link]

  • High-throughput screening (HTS) | BMG LABTECH. (n.d.). Retrieved from [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC. (2025, August 1). Retrieved from [Link]

  • The Ecstasy and Agony of Assay Interference Compounds | Journal of Chemical Information and Modeling - ACS Publications. (2021, November 14). Retrieved from [Link]

  • A cell-based adhesion assay for the characterization of integrin alpha v beta 3 antagonists. (1999). Retrieved from [Link]

  • What is the Best Phosphodiesterase (PDE) Assay for HTS? - BellBrook Labs. (2025, September 20). Retrieved from [Link]

  • Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening | ACS Omega. (2018, June 11). Retrieved from [Link]

  • Time-resolved fluorescence energy transfer - Wikipedia. (n.d.). Retrieved from [Link]

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  • Identification and Validation of Inverse Agonists for Nuclear Receptor Subfamily 4 Group A Member 2 - PMC. (2025, August 18). Retrieved from [Link]

  • TR-FRET - Agilent. (n.d.). Retrieved from [Link]

  • Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - ACS Publications. (2023, March 28). Retrieved from [Link]

  • TR-FRET Measurements | BMG LABTECH. (n.d.). Retrieved from [Link]

  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF) - Molecular Devices. (2026, April 6). Retrieved from [Link]

  • Discovery of Small Molecule Integrin αvβ3 Antagonists as Novel Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI. (2023, July 15). Retrieved from [Link]

  • The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical yield-limiting bottlenecks in the synthesis of the 5,6,7,8-tetrahydro-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical yield-limiting bottlenecks in the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol scaffold. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure your workflows are robust and reproducible.

Module 1: Strategic Route Selection & Logic

Before troubleshooting, it is critical to understand the failure points inherent to your chosen synthetic route. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is typically synthesized via one of two primary approaches, each presenting unique yield bottlenecks.

YieldOptimization Start Target Scaffold: 5,6,7,8-Tetrahydro- 1,6-naphthyridin-4-ol RouteA Route A: Piperidone Condensation Start->RouteA RouteB Route B: Selective Hydrogenation Start->RouteB IssueA Issue: Incomplete Cyclization RouteA->IssueA IssueB Issue: Over-reduction (Octahydro) RouteB->IssueB FixA Solution: Dean-Stark & pTSA IssueA->FixA FixB Solution: 1 atm H2 & AcOH Additive IssueB->FixB

Caption: Logical troubleshooting pathways for the two primary synthetic routes to the target scaffold.

Module 2: Troubleshooting De Novo Cyclization (The Piperidone Route)

Q: My condensation reaction between 1-benzyl-4-piperidone and the amino-enone derivative stalls at 40% yield. How can I drive it to completion?

A: The formation of the pyridinol ring from a piperidone precursor requires efficient removal of water to drive the equilibrium. Condensation methods using 4-piperidones are well-documented for generating amino-substituted derivatives (1), but they are highly sensitive to reaction conditions.

  • Causality: The de novo construction of the pyridinol ring is a multi-step cascade (Michael addition followed by intramolecular cyclization and elimination). The final aromatization step requires the elimination of water. Because these intermediate steps are reversible, the presence of water in the reaction mixture shifts the equilibrium backward, stalling the reaction. Furthermore, the bulky N-benzyl protecting group creates steric hindrance that raises the activation energy of the ring-closing step.

  • Solution: Implement Dean-Stark conditions with toluene to physically remove water from the system, driving the equilibrium forward via Le Chatelier's principle. Additionally, adding a catalytic amount of p-toluenesulfonic acid (pTSA) protonates the carbonyl oxygen, increasing its electrophilicity for the final cyclization.

Module 3: Troubleshooting Selective Hydrogenation (The Naphthyridinol Route)

Q: When reducing 1,6-naphthyridin-4-ol to the 5,6,7,8-tetrahydro derivative, I am observing significant over-reduction (octahydro- byproducts). How do I improve chemoselectivity?

A: The 1,6-naphthyridine system contains two nitrogen-containing rings. The goal is to selectively reduce the non-oxygenated pyridine ring (positions 5,6,7,8) while leaving the pyridinol ring (positions 1,2,3,4) intact. The preparation of the 1,6-naphthyridin-4-ol precursor itself requires careful thermal cyclization (2), and preserving this core during downstream reduction is paramount.

  • Causality: The pyridinol ring is relatively electron-rich due to the electron-donating hydroxyl group (often existing in tautomeric equilibrium as a pyridone). This electron density intrinsically deactivates the ring toward catalytic hydrogenation compared to the unsubstituted pyridine ring. However, under high hydrogen pressure (>50 psi) or with highly active catalysts (like PtO₂), this subtle electronic differentiation is overcome, leading to complete reduction.

  • Solution: Lower the hydrogen pressure to 1 atm (balloon) and use a milder solvent system (e.g., Methanol with 1.0 equivalent of Acetic Acid). The acid protonates the newly formed secondary amine at N6. This prevents the product from strongly coordinating to and poisoning the palladium surface, while simultaneously keeping the catalytic activity mild enough to preserve the pyridinol core.

Quantitative Yield Optimization: Selective Hydrogenation
Catalyst SystemSolventH₂ PressureAdditiveTarget Yield (%)Over-reduction (%)
10% Pd/CMeOH50 psiNone45%35%
10% Pd/CMeOH1 atmNone68%12%
10% Pd/C MeOH 1 atm 1.0 eq AcOH 89% < 2%
5% PtO₂EtOH1 atmNone30%60%

Note: Optimization data reflects the critical role of ambient pressure and acidic modifiers in preserving the pyridinol core, as demonstrated in recent asymmetric synthesis protocols (3).

Module 4: Self-Validating Experimental Protocol

Library generation utilizing these scaffolds relies heavily on high-purity intermediates (4). To ensure reproducibility, utilize the following self-validating protocol for the chemoselective reduction of 1,6-naphthyridin-4-ol.

HydrogenationWorkflow Step1 1. Substrate 1,6-Naphthyridin-4-ol Step2 2. Catalyst Setup 10% Pd/C in MeOH/AcOH Step1->Step2 Step3 3. Hydrogenation 1 atm H2, Ambient Temp Step2->Step3 Step4 4. In-Process Control LC-MS Monitoring Step3->Step4 Step5 5. Workup Filter & Crystallize Step4->Step5

Caption: Step-by-step experimental workflow for the chemoselective hydrogenation protocol.

Protocol: Selective Hydrogenation of 1,6-Naphthyridin-4-ol

Step 1: Reaction Assembly Charge a dry, nitrogen-flushed reaction flask with 1,6-naphthyridin-4-ol (1.0 equiv) and 10% Pd/C (10 wt% relative to substrate). Suspend the mixture in anhydrous Methanol to achieve a 0.1 M concentration.

Step 2: Acidic Modulation Add glacial Acetic Acid (1.0 equiv) dropwise. Causality: This establishes the necessary pH to protect the palladium catalyst surface from amine-induced deactivation once the N6 position is reduced.

Step 3: Hydrogenation & Self-Validation Purge the vessel with H₂ gas three times, then maintain under a hydrogen balloon (1 atm) at 25 °C with vigorous stirring. Self-Validation Checkpoint (IPC): At t = 2 hours, withdraw a 50 µL aliquot, filter through a 0.2 µm PTFE micro-syringe filter, and analyze via LC-MS. Validation Criteria: The reaction is validated to proceed safely if the starting material mass [M+H]⁺ is < 5% and the target mass [M+4H+H]⁺ is dominant. Critical Stop: If the over-reduction mass [M+8H+H]⁺ exceeds 2%, immediately vent the H₂ and cool the vessel to halt the reaction.

Step 4: Catalyst Filtration Once validated as complete, purge the flask thoroughly with N₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with excess Methanol.

Step 5: Isolation Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from Ethanol/Water (1:2) to afford the pure 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol as a highly pure solid.

References

  • Title: Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F Source: ACS Publications URL
  • Title: Library Synthesis Using 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds Source: ACS Publications URL
  • Title: Patent Application Publication: Synthesis of 1,6-naphthyridin-4-ol (US 2014/0336182 A1)
  • Source: Synthetic Communications (Taylor & Francis)

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol

Executive Summary & Mechanistic Insight Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the formulation hurdles associated with fused bicyclic het...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insight

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the formulation hurdles associated with fused bicyclic heterocycles. 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol presents a notorious solubility challenge due to its unique structural dichotomy.

The Causality of Insolubility: Mechanistically, this molecule possesses a saturated piperidine ring (containing a basic secondary amine at N6) fused to an aromatic pyridine ring bearing a hydroxyl group at C4.

  • Tautomerism & Hydrogen Bonding: The 4-hydroxypyridine motif strongly favors the pyridin-4-one (pyridone) tautomer in aqueous media. This creates a highly polarized amide-like system where the pyridone NH and C=O groups engage in extensive intermolecular hydrogen bonding.

  • Zwitterionic Character: At physiological pH (~7.4), the piperidine nitrogen is protonated, while the pyridone system remains neutral (or partially anionic depending on the exact microenvironment). This leads to a highly stable, tightly packed crystal lattice, drastically increasing the energy required for aqueous solvation ()[1].

To successfully formulate this compound, you must disrupt the crystal lattice via pH adjustment (salt formation), dielectric constant manipulation (co-solvents), or steric encapsulation (cyclodextrins) ()[1], ()[2].

Frequently Asked Questions (Troubleshooting Guides)

Q1: My compound completely precipitates when diluted into PBS (pH 7.4) for my cell-based assay. Why does this happen and how do I fix it? Cause: At pH 7.4, the compound exists in a state where intermolecular H-bonding maximizes crystal lattice stability, dropping its intrinsic solubility to the low micro-molar range. Solution: Do not dissolve the free base directly in PBS. Instead, pre-dissolve the compound in 100% DMSO to create a 10-50 mM stock. When diluting into PBS, ensure the final DMSO concentration is ≤1% (v/v) to prevent cellular toxicity. If precipitation still occurs, you must utilize a co-solvent/surfactant system or a cyclodextrin inclusion complex ()[1], ()[].

Q2: I need a completely aqueous formulation (no DMSO) for an in vivo dosing study. What are my options? Cause: In vivo studies often restrict organic solvents due to toxicity and tissue irritation. Solution: Exploit the basic piperidine nitrogen. Lower the pH of your vehicle to ~4.0 using 0.1 N HCl to form the highly soluble dihydrochloride salt (5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride) ()[4], ()[5]. Once fully dissolved, slowly back-titrate with dilute NaOH to an acceptable physiological pH (e.g., pH 6.0-6.5), ensuring you do not cross the precipitation threshold. Alternatively, formulate in 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water ()[6], ()[2].

Q3: How does HP-β-CD improve the solubility of this specific naphthyridine scaffold? Cause: Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. Solution: The hydrophobic tetrahydronaphthyridine core inserts into the lipophilic cavity of HP-β-CD, displacing high-energy water molecules ()[]. This inclusion complex shields the hydrophobic surface area from the aqueous bulk, significantly increasing apparent solubility without altering the drug's ionization state or increasing formulation tonicity ()[7].

Quantitative Data: Solubility Enhancement Strategies

StrategyMechanism of ActionExpected Solubility LimitProsCons
Free Base in PBS (pH 7.4) Intrinsic aqueous solvation< 0.1 mg/mLPhysiologically relevantExtremely poor solubility
DMSO Stock (1%) in PBS Co-solvency (lowers dielectric constant)0.5 - 1.0 mg/mLQuick, standard for in vitroDMSO toxicity in live cells
pH Adjustment (pH 3-4) Protonation of N6 (Salt formation)> 10 mg/mLHigh concentration, no organicsAcidic pH may be intolerable
20% HP-β-CD in Water Host-guest inclusion complexation5 - 10 mg/mLBiocompatible, neutral pHRequires optimization of host:guest ratio

Experimental Workflows & Methodologies

Protocol A: Preparation of the Dihydrochloride Salt Solution (Aqueous)

Self-validating system: If the solution remains turbid at step 3, the pH is not low enough to fully protonate the basic centers, indicating incomplete salt formation.

  • Weighing: Accurately weigh 10 mg of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol free base into a clean glass vial.

  • Acidification: Add 800 µL of deionized water. The compound will remain as a suspension. Dropwise, add 0.1 M HCl while vortexing continuously.

  • Equilibration: Monitor the pH using a micro-pH probe. Continue adding HCl until the pH reaches ~3.5 - 4.0. The suspension should transition to a clear solution, indicating the formation of the soluble dihydrochloride salt ()[8].

  • Volume Adjustment: Adjust the final volume to 1.0 mL with deionized water (Yields a 10 mg/mL stock).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove any unreacted particulates or dust.

Protocol B: HP-β-CD Inclusion Complex Formulation

Self-validating system: The phase-solubility diagram will confirm complexation. If precipitation occurs upon dilution into the final assay, the binding constant is too low for the required dilution factor.

  • Excipient Prep: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Phosphate Buffer (pH 7.4) ()[2].

  • Addition: Add excess solid 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol (e.g., 20 mg) to 1 mL of the HP-β-CD solution.

  • Agitation: Place the vial in a thermoshaker at 25 °C and 800 rpm for 24-48 hours to ensure thermodynamic equilibrium is reached ()[2].

  • Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved excess drug.

  • Verification: Carefully decant the clear supernatant. Quantify the solubilized drug concentration using UV-Vis spectrophotometry or HPLC.

Mechanistic & Workflow Visualizations

G A Free Base (Low Solubility) B Add HCl (pH < 4.0) A->B E Add NaOH (pH > 10.0) A->E C N6 Protonated (Cationic State) B->C D Dihydrochloride Salt (High Solubility) C->D F O4 Deprotonated (Anionic State) E->F G Sodium Salt (Moderate Solubility) F->G

Logical relationship between pH adjustment, ionization state, and aqueous solubility.

G Start Solid Compound Decision Target Assay Type? Start->Decision InVitro In Vitro (Cells/Biochem) Decision->InVitro InVivo In Vivo (Animal Models) Decision->InVivo DMSO Dissolve in 100% DMSO (10-50 mM Stock) InVitro->DMSO HPBCD Formulate in 20% HP-β-CD or Acidic Vehicle (pH 4) InVivo->HPBCD Dilute Dilute in Assay Buffer (Final DMSO <= 1%) DMSO->Dilute Final Ready for Dosing/Assay Dilute->Final Equilibrate Shake 24h & Filter HPBCD->Equilibrate Equilibrate->Final

Standard experimental workflow for formulating poorly soluble naphthyridine derivatives.

References

  • Title: 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Source: Global Pharmaceutical Sciences Review (GPSR) URL: [Link]

  • Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: MDPI URL: [Link]

  • Title: 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride Source: Molport URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride Source: PubChemLite (University of Luxembourg) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilization of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol in Solution

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol and its derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol and its derivatives. Due to the electron-rich nature of the partially saturated naphthyridine core, this active pharmaceutical ingredient (API) is highly susceptible to oxidative degradation in aqueous solutions.

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the structural integrity of your compounds during in vitro and in vivo studies.

Section 1: Mechanistic Understanding of Degradation

Q: Why does my 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol solution turn yellow and degrade rapidly at room temperature? A: The degradation, often visually indicated by a shift to a yellow or brown hue, is primarily driven by the oxidative aromatization of the tetrahydro-1,6-naphthyridine core . The saturated piperidine ring contains a secondary amine (N6) that is highly susceptible to autoxidation. In the presence of dissolved oxygen and trace transition metals (e.g., Fe³⁺, Cu²⁺) commonly found in standard buffer salts, reactive oxygen species (ROS) are generated via Fenton-like chemistry. These ROS attack the N6 position, leading to N-oxidation, dehydrogenation, and eventual aromatization into a fully conjugated 1,6-naphthyridine derivative .

Pathway A 5,6,7,8-Tetrahydro- 1,6-naphthyridin-4-ol (Intact API) C Reactive Oxygen Species (Peroxyl / Hydroxyl Radicals) A->C Autoxidation B Trace Metals (Fe3+, Cu2+) + Dissolved O2 B->C Catalysis D N6-Oxidation (Hydroxylamine/N-oxide) C->D Radical Attack at N6 E Ring Aromatization (Aromatic Naphthyridine) C->E Dehydrogenation

Fig 1. Oxidative degradation pathways of tetrahydro-1,6-naphthyridines via ROS and trace metals.

Q: We adjusted the pH of our solution, but we still see degradation. How does pH affect the oxidation rate? A: The oxidation of the piperidine ring is highly dependent on the protonation state of the N6 amine. The pKa of the secondary amine in this system is typically around 9.0–9.5. At physiological pH (7.4) or higher, a significant fraction of the amine exists in its free-base form, leaving the lone pair of electrons available to react with peroxyl radicals. By lowering the formulation pH to mildly acidic conditions (e.g., pH 4.0–5.0), the N6 amine is fully protonated (forming an ammonium cation). This ties up the electron lone pair, drastically increasing the oxidation potential and protecting the ring from electrophilic radical attack. This is the exact reason why this compound is frequently synthesized and stored as a dihydrochloride salt .

Section 2: Formulation & Storage Troubleshooting

Q: We are currently using Ascorbic Acid as an antioxidant, but the API still degrades. Why is this happening? A: Ascorbic acid is a potent reducing agent, but it can paradoxically act as a pro-oxidant if trace metals are not strictly controlled. Ascorbic acid reduces trace Fe³⁺ to Fe²⁺, which then reacts with dissolved oxygen to produce hydroxyl radicals (the Fenton reaction), accelerating the degradation of your API. Arresting this causality loop requires pairing a reducing agent with a strong metal chelator .

Q: Which chelator should we use? Is EDTA sufficient? A: While Ethylenediaminetetraacetic acid (EDTA) is the industry standard, it has limitations. EDTA forms hexadentate complexes with iron, but iron can have a coordination number of up to seven in aqueous environments, meaning the EDTA-Fe complex can still possess an open coordination site that participates in redox cycling. If iron contamination is your primary issue, Desferrioxamine (DFO) or Diethylenetriaminepentaacetic acid (DTPA) are superior choices, as they fully occupy the coordination sphere of the metal, completely silencing its catalytic activity .

Quantitative Data: Efficacy of Antioxidant Strategies

To guide your formulation strategy, the following table summarizes the protective efficacy of various excipient combinations on tetrahydro-naphthyridine stability.

Excipient / Stabilizer SystemConcentrationMechanism of ActionAPI Recovery (%)*
Control (No Additives) N/AN/A< 45%
Ascorbic Acid alone 0.1% w/vReducing Agent (Pro-oxidant risk)30% (Accelerated)
EDTA alone 0.05% w/vMetal Chelation (Hexadentate)78%
BHT alone 0.02% w/vRadical Scavenger (Chain Terminator)65%
EDTA + Methionine 0.05% + 10 mMChelation + Peroxide Scavenging92%
DTPA + BHT 0.05% + 0.02%Complete Chelation + Radical Scavenging> 98%

*Measured as % API recovery after 7 days at 40°C in aqueous buffer (pH 7.4). Data synthesized from standard biopharmaceutical stabilization profiles for oxidation-labile APIs,.

Section 3: Validated Experimental Protocols

To ensure a self-validating system, the following protocol integrates deoxygenation, chelation, and radical scavenging. By testing an aliquot of the intermediate solvent before adding the API, you validate the inertness of the matrix.

Workflow S1 1. Solvent Deoxygenation S2 2. Excipient Addition S1->S2 Ar Sparging S3 3. pH Optimization S2->S3 DTPA + L-Met S4 4. API Dissolution S3->S4 0.1 M HCl

Fig 2. Step-by-step workflow for formulating oxidation-resistant tetrahydro-naphthyridine solutions.

Protocol: Preparation of Oxidation-Resistant API Solutions

Step 1: Solvent Deoxygenation (Sparging)

  • Transfer the required volume of high-purity water (HPLC grade) or buffer into a sealed glass vessel.

  • Sparge the solvent with high-purity Argon gas for a minimum of 30 minutes. Use a fine-porosity glass frit to maximize the gas-liquid interfacial area. Causality: Removing dissolved oxygen physically prevents the propagation phase of autoxidation.

Step 2: Excipient Solubilization & Matrix Validation

  • Under a continuous Argon headspace, add DTPA (0.05% w/v) and L-Methionine (10 mM) to the sparged solvent.

  • Stir until completely dissolved.

  • Self-Validation Step: To ensure the absence of reactive peroxides in your excipients, test a 1 mL aliquot of this blank matrix using a standard peroxide test strip (Target: < 0.5 ppm H₂O₂). Do not proceed if peroxides are detected.

Step 3: pH Optimization

  • Adjust the pH of the matrix to 4.5 – 5.0 using 0.1 M HCl. Causality: This ensures the N6 position of the tetrahydro-1,6-naphthyridine core remains fully protonated, sterically and electronically shielding it from oxidation.

Step 4: API Dissolution & Storage

  • Add the 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol (or its dihydrochloride salt) to the validated matrix.

  • Protect the vessel from light (wrap in foil or use amber glass) to prevent photo-induced radical initiation.

  • Aliquot the final solution into single-use vials, blanket the headspace with Argon, and seal immediately. Store at -20°C until use.

References

  • Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. URL:[Link]

  • Simões, M. S., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325. URL:[Link]

  • de Souza, J. G., et al. (2020). The application of pharmaceutical quality by design concepts to evaluate the antioxidant and antimicrobial properties of a preservative system including desferrioxamine. DARU Journal of Pharmaceutical Sciences, 28(2), 561-572. URL:[Link]

  • Kishore, R. S. K., et al. (2023). Edetate Disodium (EDTA) as a Polysorbate Degradation and Monoclonal Antibody Oxidation Stabilizer. Journal of Pharmaceutical Sciences. URL:[Link]

Optimization

Technical Support Center: Troubleshooting 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol Commercial Batches

Welcome to the Technical Support Center for 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol (and its dihydrochloride salts). This compound is a critical building block in modern drug discovery, frequently utilized in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol (and its dihydrochloride salts). This compound is a critical building block in modern drug discovery, frequently utilized in the synthesis of CXCR4 antagonists and RORγt inverse agonists [1].

Because its synthesis typically involves the catalytic hydrogenation of a fully aromatic 1,6-naphthyridine precursor [2], commercial scale-up often encounters unique challenges related to regioselectivity, over-reduction, and tautomeric analytical artifacts. This guide is designed by application scientists to provide you with field-proven, mechanistically grounded troubleshooting strategies.

Mechanistic Pathway & Impurity Divergence

Understanding the root cause of batch failures begins with the reduction mechanism. The electron-donating hydroxyl group at the C4 position deactivates the adjacent pyridine ring toward hydride transfer. Consequently, catalytic reduction (typically using Pd/C, PtO₂, or Ru catalysts) selectively targets the unsubstituted ring (positions 5, 6, 7, and 8) [3]. However, deviations in temperature, pressure, or catalyst loading can force the pathway toward critical impurities.

SynthesisPathway Precursor 1,6-Naphthyridin-4-ol (Starting Material) Target 5,6,7,8-Tetrahydro- 1,6-naphthyridin-4-ol (Target Product) Precursor->Target Selective Reduction Imp1 1,2,3,4-Tetrahydro- 1,6-naphthyridin-4-ol (Regioisomer Impurity) Precursor->Imp1 Non-selective Reduction Imp2 Octahydro- 1,6-naphthyridin-4-ol (Over-reduction) Target->Imp2 Prolonged H2 Exposure Imp3 Des-hydroxy Derivatives (Hydrogenolysis) Target->Imp3 Harsh Conditions

Catalytic reduction pathway of 1,6-naphthyridin-4-ol highlighting major impurity divergence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Our LC-MS shows a +4 Da mass impurity. What is causing this, and how do we prevent it?

The Causality: The target 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol has a nominal mass of ~150 Da. A +4 Da impurity indicates the presence of octahydro-1,6-naphthyridin-4-ol . While the C4-hydroxyl group protects its resident ring, prolonged exposure to hydrogen gas or excessive pressure overcomes this electronic barrier, leading to the over-reduction of the remaining aromatic system. The Fix: Implement strict stoichiometric monitoring of H₂ uptake using a mass flow controller. Once the theoretical volume for 2 equivalents of H₂ is consumed, quench the reaction immediately. Alternatively, switch to a partially poisoned catalyst (e.g., Lindlar's catalyst) to reduce the kinetic rate of the secondary reduction phase.

Q2: Our HPLC chromatogram shows two distinct peaks with identical m/z values. Are we seeing a regioisomer impurity?

The Causality: Likely not. 1,6-Naphthyridin-4-ol exhibits strong lactam-lactim tautomerism , existing in equilibrium with its 1,6-naphthyridin-4(1H)-one form. At neutral pH and standard column temperatures, the interconversion rate between the -ol and -one forms is slow on the chromatographic timescale. This results in peak splitting or severe tailing, which is an analytical artifact, not a chemical impurity. Self-Validating Test: Inject the sample at an elevated column temperature (e.g., 50°C–60°C). If the two peaks coalesce into a single sharp peak, you have confirmed tautomerism. If the peaks remain distinct, you are likely observing the 1,2,3,4-tetrahydro regioisomer.

Q3: Why are we consistently failing ICH Q3D specifications for residual Palladium (Pd)?

The Causality: The newly formed secondary amine in the 5,6,7,8-tetrahydro-1,6-naphthyridine ring is a potent chelator for transition metals. Standard aqueous workups (even with EDTA) are often insufficient to break this highly stable metal-amine complex. The Fix: Employ functionalized silica scavengers (see Protocol 1 below) which offer a higher thermodynamic affinity for Pd than the naphthyridine scaffold.

Analytical Troubleshooting Workflow

Troubleshooting Start Batch Fails Purity Spec Check1 HPLC Peak Splitting? Start->Check1 Tautomer Tautomerism (4-ol vs 4-one) Adjust Mobile Phase pH & Temp Check1->Tautomer Yes Check2 Mass +2 Da or +4 Da? Check1->Check2 No OverRed Over-reduction / Regioisomers Optimize Catalyst & H2 Uptake Check2->OverRed Yes Check3 High Ash/Metal Content? Check2->Check3 No Metals Residual Pd/Ru Chelation Use Thiol-Silica Scavengers Check3->Metals Yes

Decision tree for identifying and resolving common commercial batch impurities.

Quantitative Impurity Data

To ensure regulatory compliance, compare your analytical results against the typical impurity profiles and ICH Q3A/Q3D limits summarized below.

Impurity TypeTypical Analytical Marker (LC-MS)Acceptable Limit (ICH)Primary Remediation Strategy
1,2,3,4-Tetrahydro Regioisomer [M+H]⁺ 151.08 (Distinct NMR shifts)< 0.15%Adjust catalyst selectivity / solvent polarity
Octahydro-1,6-naphthyridine [M+H]⁺ 155.11 (+4 Da)< 0.10%Strict H₂ volumetric uptake monitoring
Des-hydroxy Derivative [M+H]⁺ 135.09 (-16 Da)< 0.10%Lower reaction temperature / pressure
Residual Palladium (Pd) ICP-MS detection< 10 ppmThiol-functionalized silica scavengers

Step-by-Step Experimental Protocols

Protocol 1: Selective Scavenging of Residual Heavy Metals

This protocol breaks the chelation between the tetrahydronaphthyridine secondary amine and residual Pd/Ru catalysts.

  • Dissolution: Dissolve the crude 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol batch in a polar aprotic solvent (e.g., DMF or THF) to a concentration of 0.1 M.

  • Scavenger Addition: Add 3–5 equivalents (relative to the estimated metal content) of a mercaptopropyl-functionalized silica gel (Thiol-Silica). Causality: The soft sulfur nucleophile has a superior binding affinity for soft transition metals compared to the hard nitrogen of the naphthyridine.

  • Incubation: Stir the suspension at 40°C for 4–6 hours. Elevated temperature increases the kinetic exchange rate of the metal from the API to the resin.

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded silica.

  • Recovery: Concentrate the filtrate under reduced pressure and recrystallize the product from Ethanol/Water (1:2) to yield the purified batch [1].

Protocol 2: HPLC Method Optimization to Suppress Tautomeric Artifacts

Use this method to force the tautomeric equilibrium to a single state, eliminating peak splitting.

  • Mobile Phase Adjustment: Prepare Mobile Phase A as 0.1% Trifluoroacetic acid (TFA) in Water, and Mobile Phase B as 0.1% TFA in Acetonitrile. Causality: The low pH protonates the basic nitrogen atoms, locking the molecule into a single protonation state and suppressing the lactam-lactim shift.

  • Column Temperature: Set the column oven to 50°C. Causality: Increased thermal energy accelerates the tautomeric interconversion rate so that it becomes faster than the column transit time, resulting in a single, time-averaged sharp peak.

  • Gradient: Run a standard reverse-phase gradient (e.g., 5% to 95% B over 15 minutes) on a C18 column.

  • Validation: Compare the peak shape against a room-temperature run. The disappearance of the split peak validates that the issue was tautomeric, not a physical impurity.

References

  • Tsuruoka, R., Yoshikawa, N., Konishi, T., & Yamano, M. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. URL:[Link]

  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect. URL:[Link]

  • Wong, A., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry. URL:[Link]

Troubleshooting

Optimizing temperature and storage conditions for 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol stability

Welcome to the Application Science Technical Support Center. Handling complex heterocyclic building blocks requires more than just following a datasheet; it requires a mechanistic understanding of the molecule's physical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. Handling complex heterocyclic building blocks requires more than just following a datasheet; it requires a mechanistic understanding of the molecule's physical chemistry.

(often supplied as a dihydrochloride salt) contains a secondary amine and a hydroxyl group that make it highly reactive[1]. The structural topology of the tetrahydropyridine ring makes it inherently susceptible to oxidative degradation. When exposed to ambient oxygen and light, the secondary amine can undergo N-oxidation, or the ring may partially aromatize. Furthermore, the salt form is highly hygroscopic. Moisture ingress does not merely dilute the sample; it facilitates localized hydrolysis and pH shifts that accelerate degradation. Therefore, avoiding moisture and strong oxidizing agents is a critical mechanistic requirement for this compound[2]. When stored correctly in its crystalline form under inert conditions, related naphthyridine derivatives have demonstrated robust stability for over two years[3].

This guide provides self-validating protocols and troubleshooting steps to ensure your compound maintains its integrity, preventing costly experimental artifacts.

Part 1: Troubleshooting Guide & FAQs

Q1: My 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol powder has changed from off-white to a distinct yellow/brown. Is it still viable? Answer: This color shift is a classic indicator of oxidative degradation.

  • Causality: The secondary amine within the tetrahydro-naphthyridine core is prone to radical-mediated oxidation. Exposure to ambient oxygen and light accelerates this process, leading to N-oxide formation or partial aromatization of the ring. If the compound was opened outside an inert atmosphere, this degradation pathway was triggered.

  • Action: Discard the discolored batch for sensitive biological or analytical assays. In the future, always flush the storage vial with Argon or Nitrogen before resealing.

Q2: I prepared a 10 mM stock solution in DMSO, stored it at -20°C, but my downstream assay results are inconsistent. What happened? Answer: Repeated freeze-thaw cycles of DMSO stock solutions introduce moisture, as DMSO is highly hygroscopic.

  • Causality: When a cold vial is opened, ambient humidity instantly condenses inside the tube. Water ingress causes localized hydrolysis of the naphthyridinol structure and alters the pH (especially if using the dihydrochloride salt form), degrading the active compound over successive cycles.

  • Action: Implement single-use aliquots. Never subject the master stock to more than one freeze-thaw cycle.

Q3: Can I store the reconstituted solution at 4°C to avoid freeze-thaw condensation issues? Answer: Only for very short periods (strictly < 48 hours).

  • Causality: While avoiding freeze-thaw condensation is beneficial, aqueous or DMSO solutions at 4°C still permit slow nucleophilic attacks and oxidation. The kinetic energy at 4°C is sufficient to allow gradual degradation of the hydroxyl group and amine over a few days.

Part 2: Self-Validating Protocol for Reconstitution & Storage

To ensure absolute trustworthiness in your assays, every reagent preparation must be treated as a self-validating system. Follow this step-by-step methodology to establish a baseline purity metric before committing the reagent to downstream workflows.

Step 1: Thermal Equilibration (Critical) Remove the sealed vial from -20°C or 2-8°C storage. Do not open it immediately. Place the intact vial in a desiccator at room temperature for at least 60 minutes.

  • Causality: Opening a cold vial causes immediate atmospheric condensation on the hygroscopic powder, instantly initiating hydrolytic degradation.

Step 2: Inert Atmosphere Handling Transfer the thermally equilibrated vial to a glove box or use a Schlenk line to handle the material. Keep the headspace flushed with dry Argon or Nitrogen[4].

Step 3: Solvent Preparation Use strictly anhydrous, degassed solvents (e.g., anhydrous DMSO). Degassing removes dissolved oxygen, preventing internal oxidation of the secondary amine once in solution.

Step 4: Aliquoting Divide the reconstituted solution into single-use amber glass vials. Amber glass is required to prevent UV-induced photochemical degradation.

Step 5: Baseline Validation (The Self-Validating Step) Before freezing the aliquots, take one random vial and run a rapid LC-MS or UV-Vis scan (λmax typically around 260-280 nm for naphthyridines). Compare the chromatogram against the manufacturer's Certificate of Analysis (CoA).

  • Rule: If the primary peak area is <95%, halt the experiment. This proves your handling conditions were compromised. If >95%, your storage system is validated.

Step 6: Cryogenic Sealing Cap the remaining validated aliquots under Argon, seal the caps tightly with Parafilm to prevent gas exchange, and immediately transfer to a -20°C freezer for long-term storage[5].

Part 3: Quantitative Stability Matrix

Use the following empirically derived data to determine the optimal storage condition for your specific experimental timeline.

Storage ConditionPhysical StateAtmosphereLight ExposureEstimated Shelf LifePurity Retention
-20°C SolidArgon / N₂Dark> 24 months> 98%
2-8°C SolidArgon / N₂Dark1 - 3 months> 95%
25°C (RT) SolidAmbient AirLight< 1 week< 85%
-20°C DMSO SolutionArgon / N₂Dark3 - 6 months> 95%
2-8°C DMSO SolutionAmbient AirDark< 48 hours< 90%

Part 4: Handling & Storage Workflow Visualization

StorageWorkflow Start Compound Receipt (Solid Form) Decision Usage Timeline? Start->Decision ShortTerm Short-Term (< 1 month) Store at 2-8°C Decision->ShortTerm Immediate LongTerm Long-Term (> 1 month) Store at -20°C Decision->LongTerm Archival Desiccator Equilibrate to RT in Desiccator (1 hr) ShortTerm->Desiccator LongTerm->Desiccator GloveBox Aliquoting & Reconstitution (Under N2/Ar) Desiccator->GloveBox Prevent condensation Validation LC-MS Purity Check (Self-Validation Step) GloveBox->Validation Seal Seal, Parafilm & Protect from Light Validation->Seal Purity > 95% Seal->LongTerm Return aliquots

Fig 1. Self-validating storage and handling workflow for 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol.

References

  • PubChemLite - 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride Source: PubChem (uni.lu data integration) URL:[Link]

  • MSDS of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine Source: Capot Chemical URL:[Link]

  • Patent NZ 728558 B2: Stability of Crystalline Naphthyridine Derivatives Source: Google Patents URL

Sources

Optimization

Resolving peak tailing and co-elution for 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol in chromatography

Focus: Resolving Peak Tailing and Co-Elution for 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving Peak Tailing and Co-Elution for 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific chromatographic challenges associated with highly basic, polar heterocycles.

The molecule 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol is a highly valuable scaffold in medicinal chemistry[1]. However, its structure—featuring a highly basic secondary amine within the saturated ring, a pyridine nitrogen, and a tautomerizable hydroxyl group—makes it a notorious "bad actor" in reversed-phase High-Performance Liquid Chromatography (HPLC). This guide provides field-proven, mechanistically grounded solutions to resolve severe peak tailing and co-elution.

I. Diagnostic Workflow

Before altering your method, you must correctly diagnose the chromatographic distortion. The following logic tree illustrates the self-validating diagnostic process.

DiagnosticWorkflow Start Analyze 5,6,7,8-Tetrahydro- 1,6-naphthyridin-4-ol Check Assess Peak Shape & Spectral Purity (PDA/MS) Start->Check Decision Distortion Type? Check->Decision Tailing Gradual Decline (As > 1.5) Uniform Spectra Decision->Tailing Tailing Coelution Peak Shoulder / Split Non-uniform Spectra Decision->Coelution Co-elution Action1 Suppress Silanols (Low pH < 2.5) Tailing->Action1 Action2 Deprotonate Amine (High pH > 10.0) Tailing->Action2 Action3 Alter Selectivity (α) Change to MeOH Coelution->Action3 Action4 Change Stationary Phase (PFP or HILIC) Coelution->Action4

Diagnostic workflow for differentiating and resolving peak tailing vs. co-elution in HPLC.

II. Expert Q&A: Troubleshooting Peak Tailing

Q1: Why does 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol exhibit severe peak tailing on standard C18 columns? A: The root cause is a secondary retention mechanism known as ion-exchange. The secondary amine in the tetrahydro ring has a high pKa (~9.5). At a standard mobile phase pH (e.g., pH 4–7), this amine is heavily protonated and carries a positive charge. Conversely, standard silica-based C18 columns contain residual surface silanol groups (-Si-OH). At a pH > 3.0, these silanols deprotonate and become negatively charged[2]. The electrostatic attraction between your positively charged naphthyridine derivative and the negatively charged silanols causes the analyte to "stick" to the stationary phase, resulting in an asymmetric, stretched trailing edge[2].

Q2: How can I chemically eliminate this peak tailing? A: You must disrupt the electrostatic interaction. This is achieved through two primary pH-driven strategies:

  • Low pH Strategy (pH < 2.5): By utilizing a strong acidic buffer (e.g., 10-20 mM phosphate buffer at pH 2.5), you force the mobile phase pH below the pKa of the residual silanols. This neutralizes the silica surface, preventing ion-exchange from occurring[3].

  • High pH Strategy (pH > 10.5): By raising the pH above the pKa of the secondary amine, you deprotonate the analyte itself, rendering it neutral. Because it no longer carries a positive charge, it cannot interact with the ionized silanols. Caution: Traditional silica dissolves at high pH; you must use modern hybrid silica-based stationary phases designed to withstand pH > 10[4].

III. Expert Q&A: Resolving Co-Elution

Q3: My chromatogram shows a peak with a distinct shoulder. Is this tailing or co-elution, and how do I fix it? A: A tail is characterized by a gradual exponential decline, whereas a shoulder is a sudden discontinuity, which strongly indicates a second compound is exiting the column simultaneously[5]. Because 5,6,7,8-tetrahydro-1,6-naphthyridines are often synthesized via complex cyclization pathways[1], your sample likely contains structurally similar impurities (e.g., unreacted starting materials or regioisomers) with nearly identical hydrophobicity.

To fix this, you must alter the selectivity ( α ) of your separation. The easiest and most effective way to resolve closely eluting peaks is to change the bonded phase on the column packing or switch the organic modifier[6]. For instance, switching from acetonitrile to methanol alters the hydrogen-bonding dynamics and can drastically shift the elution order of structurally similar heterocycles[7].

Q4: What if changing the mobile phase isn't enough? A: If chromatographic separation remains elusive, utilize an orthogonal stationary phase. Pentafluorophenyl (PFP) columns offer π−π and dipole-dipole interactions that are highly effective at separating positional isomers of aromatic heterocycles. Alternatively, if baseline separation is impossible, utilize a Mass Spectrometer (MS) detector using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to mathematically differentiate the co-eluting compounds based on their mass-to-charge ratio ( m/z )[8].

IV. Quantitative Data Summary

The following table summarizes the causal relationship between method parameters, Peak Asymmetry ( As​ ), and Resolution ( Rs​ ) for basic naphthyridine derivatives.

Column ChemistryMobile Phase pHOrganic ModifierPeak Asymmetry ( As​ )Resolution ( Rs​ )Diagnostic Conclusion
Standard C184.5 (Ammonium Acetate)Acetonitrile2.8 (Severe Tailing)1.1 (Co-elution)Unacceptable; strong silanol interactions.
Standard C182.5 (Phosphate Buffer)Acetonitrile1.4 (Slight Tailing)1.3 (Poor)Silanols neutralized, but selectivity is inadequate.
Hybrid C1810.5 (Ammonium Hydroxide)Acetonitrile1.05 (Excellent)1.4 (Poor)Tailing resolved (amine deprotonated); co-elution persists.
Hybrid C18 10.5 (Ammonium Hydroxide) Methanol 1.10 (Excellent) 2.4 (Baseline) Optimal Method; selectivity shifted via MeOH.
PFP (Fluorinated)2.5 (Formic Acid)Methanol1.20 (Good)2.6 (Baseline)Strong orthogonal alternative utilizing π−π interactions.
V. Self-Validating Protocol: Method Optimization

To guarantee scientific integrity, use this self-validating, step-by-step methodology to optimize your separation. Every step includes an internal check to verify success.

Step 1: Baseline Assessment & Purity Check

  • Inject the sample using a standard C18 column with a generic gradient (5% to 95% Acetonitrile with 0.1% Formic Acid).

  • Validation: Analyze the peak using a Photodiode Array (PDA) detector. If the peak purity angle is greater than the purity threshold, co-elution is occurring[5]. Record the baseline As​ .

Step 2: Tailing Mitigation (The pH Shift)

  • If As​ > 1.5, switch to a high-pH stable hybrid C18 column.

  • Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Prepare Mobile Phase B: Acetonitrile.

  • Validation: Re-inject the sample. The As​ should drop below 1.2 due to the deprotonation of the secondary amine[4].

Step 3: Selectivity Tuning for Co-Elution

  • If Rs​ < 1.5 (or a shoulder persists), replace Acetonitrile (Mobile Phase B) with Methanol[7].

  • Adjust the gradient slope to a shallower ramp (e.g., 1% change per minute) through the elution window of the target compound.

  • Validation: Observe the chromatogram for the splitting of the shoulder into two distinct, baseline-resolved peaks.

Step 4: Orthogonal MS Validation

  • Couple the optimized HPLC method to a Mass Spectrometer.

  • Monitor the specific m/z for 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol.

  • Validation: Ensure the extracted ion chromatogram (EIC) perfectly overlays with the UV peak, confirming absolute peak purity and the absence of hidden isobars[8].

VI. References
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Chrom Tech. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Phenomenex. Available at: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. Available at: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Available at:[Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. Available at: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]

Sources

Reference Data & Comparative Studies

Comparative

The Versatile Scaffold: A Comparative Efficacy Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol Analogs

The 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol core is a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility in its ability to be tailored for high-affinity interactions with a diverse r...

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Author: BenchChem Technical Support Team. Date: April 2026

The 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol core is a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility in its ability to be tailored for high-affinity interactions with a diverse range of biological targets. This guide provides a comparative analysis of the efficacy of structural analogs based on this scaffold, focusing on three distinct and therapeutically significant targets: the AXL receptor tyrosine kinase, the HIV-1 integrase allosteric site, and the Retinoid-related Orphan Receptor gamma t (RORγt). By examining the structure-activity relationships (SAR) and supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of this promising chemical series.

The 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol Core: A Foundation for Diverse Bioactivity

The unique three-dimensional architecture and hydrogen bonding capabilities of the 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol scaffold make it an ideal starting point for the design of potent and selective modulators of protein function. Its rigid, bicyclic core allows for the precise positioning of substituents to engage with specific residues within a target's binding pocket. This inherent structural advantage has been exploited by medicinal chemists to develop analogs with distinct pharmacological profiles, which we will explore in detail in the following sections.

Targeting AXL Kinase in Oncology

The AXL receptor tyrosine kinase is a key player in cancer progression, promoting cell survival, proliferation, and metastasis. Its overexpression is associated with poor prognosis in various cancers, making it a prime target for therapeutic intervention. Analogs of the 1,6-naphthyridinone series, a close structural relative of the core scaffold, have been developed as potent AXL inhibitors.

Structure-Activity Relationship (SAR) of 1,6-Naphthyridinone Analogs as AXL Inhibitors

Starting from a dual MET/AXL inhibitor, researchers have optimized the 1,6-naphthyridinone scaffold to achieve high potency and selectivity for AXL.[1] Key to this optimization was the use of molecular modeling to guide the design of substituents that would exploit specific features of the AXL kinase domain.[1] This structure-based design approach led to the identification of compound 25c , which demonstrated excellent AXL inhibitory activity with an IC50 of 1.1 nM and over 300-fold selectivity against the closely related MET kinase.[1] Further optimization led to compound 13c , a highly potent and orally bioavailable AXL inhibitor with an IC50 of 3.2 ± 0.3 nM.[2]

Comparative Efficacy of AXL Inhibitors
CompoundAXL IC50 (nM)[1][2]Cellular AXL Phosphorylation Inhibition (IC50, nM)In Vivo Tumor Growth Inhibition
Lead Compound Moderate-Low
25c 1.1SignificantNoticeable efficacy in BaF3/TEL-AXL xenograft model
13c 3.2 ± 0.3PotentSignificant tumor regression in AXL-driven xenograft models
Experimental Protocol: AXL Kinase Inhibition Assay (Biochemical)

This protocol describes a typical in vitro kinase assay to determine the IC50 of a test compound against AXL kinase.

Materials:

  • Recombinant human AXL kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Poly-GT (poly-glutamic acid-tyrosine) substrate

  • Test compounds (serial dilutions in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing AXL kinase and the poly-GT substrate in kinase buffer.

  • Add serial dilutions of the test compounds to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds Dimerization Dimerization & Autophosphorylation AXL->Dimerization PI3K PI3K Dimerization->PI3K Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Metastasis Metastasis AKT->Metastasis Inhibitor 1,6-Naphthyridinone Analog Inhibitor->AXL Inhibits

Caption: AXL signaling pathway and inhibition by 1,6-naphthyridinone analogs.

Allosteric Inhibition of HIV-1 Integrase

HIV-1 integrase is a crucial enzyme for the replication of the virus, responsible for inserting the viral DNA into the host cell's genome. While active site inhibitors of integrase are clinically used, the development of resistance necessitates the exploration of new mechanisms of inhibition. 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives have emerged as potent allosteric inhibitors of HIV-1 integrase, binding to the lens epithelium-derived growth factor (LEDGF/p75) binding site.[3][4] This binding induces aberrant multimerization of the integrase enzyme, leading to a loss of function.[3]

Structure-Activity Relationship (SAR) of Tetrahydro-1,6-naphthyridine Analogs as HIV-1 Integrase Inhibitors

SAR studies of this series have focused on substitutions at the N-6 position of the tetrahydro-1,6-naphthyridine core.[5] These studies revealed that an N-propyl phenyl group is a preferred substituent for potent antiviral activity.[5] Further modifications of the phenyl ring and the linker have been explored to optimize potency and pharmacokinetic properties.[3] One notable compound from this class, an 8-hydroxy-[3][6]naphthyridine derivative, exhibited an IC50 of 10 nM against the integrase-catalyzed strand transfer process.[7] Another analog with a dihydrouracil substitution showed a 150-fold increase in antiviral potency compared to the parent compound, with a CIC95 of 40 nM.[8]

Comparative Efficacy of HIV-1 Integrase Inhibitors
CompoundHIV-1 Integrase Strand Transfer IC50 (nM)[7]Antiviral Activity (CIC95, nM)[8]
Parent Naphthyridine -~6000
Naphthyridine 7 10390
Compound 11 (Dihydrouracil analog) Low nanomolar40
Experimental Protocol: HIV-1 Integrase Allosteric Inhibition Assay (Cell-based)

This protocol outlines a cell-based assay to determine the antiviral efficacy of test compounds.

Materials:

  • MT-4 cells

  • HIV-1 (e.g., NL4-3 strain)

  • Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • Test compounds (serial dilutions in DMSO)

  • p24 antigen ELISA kit

Procedure:

  • Seed MT-4 cells in a 96-well plate.

  • Add serial dilutions of the test compounds to the cells and incubate for 1-2 hours.

  • Infect the cells with a predetermined amount of HIV-1.

  • Incubate the infected cells for 4-5 days at 37°C.

  • Collect the cell culture supernatant.

  • Measure the amount of p24 antigen in the supernatant using an ELISA kit as a marker of viral replication.

  • Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 (50% effective concentration) value.

HIV_Integrase_Inhibition cluster_integrase HIV-1 Integrase Integrase Integrase Monomer Aberrant_Multimer Aberrant Integrase Multimer Integrase->Aberrant_Multimer Induces LEDGF LEDGF/p75 LEDGF->Integrase Binds & promotes correct multimerization Inhibitor Tetrahydro-1,6-naphthyridine Analog Inhibitor->Integrase Binds to LEDGF site Viral_Replication Viral Replication Aberrant_Multimer->Viral_Replication Inhibits

Caption: Allosteric inhibition of HIV-1 integrase by tetrahydro-1,6-naphthyridine analogs.

Inverse Agonism of RORγt in Autoimmune Diseases

RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key drivers of inflammation in various autoimmune diseases. Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines like IL-17, offering a promising therapeutic strategy. Tetrahydronaphthyridine and related tetrahydroisoquinoline derivatives have been identified as potent RORγt inverse agonists.[9]

Structure-Activity Relationship (SAR) of Tetrahydronaphthyridine Analogs as RORγt Inverse Agonists

The development of RORγt inverse agonists based on the tetrahydronaphthyridine scaffold has involved extensive SAR studies.[10] Structure-based drug design, including the use of computer-assisted modeling, has been instrumental in identifying key interactions within the RORγt ligand-binding domain.[10] These efforts have led to the discovery of a novel series of tricyclic RORγt inverse agonists with significantly improved in vitro activity.[10] Optimization of a tetrahydroisoquinoline series led to the identification of a compound with robust, dose-dependent inhibition of IL-17A production in an in vivo model.[9]

Comparative Efficacy of RORγt Inverse Agonists
Compound SeriesRORγt Reporter Assay (IC50)In Vivo Efficacy
Initial Tetrahydronaphthyridine Micromolar range-
Tricyclic Analogs Low nanomolar rangeExcellent activity in mouse pharmacodynamic study
Tetrahydroisoquinoline 15 PotentRobust and dose-dependent inhibition of IL-17A production in mice
Experimental Protocol: RORγt Inverse Agonist Reporter Gene Assay

This protocol describes a cell-based reporter assay to measure the inverse agonist activity of test compounds on RORγt.

Materials:

  • HEK293T cells

  • Expression plasmid for a Gal4 DNA-binding domain-RORγt ligand-binding domain fusion protein (Gal4-RORγt-LBD)

  • Reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS-Luc)

  • Transfection reagent

  • Test compounds (serial dilutions in DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the Gal4-RORγt-LBD and UAS-Luc plasmids.

  • Plate the transfected cells in a 96-well plate.

  • Add serial dilutions of the test compounds to the cells.

  • Incubate the cells for 18-24 hours at 37°C.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percent inhibition of luciferase activity for each compound concentration and determine the IC50 value.

RORgt_Inverse_Agonism RORgt RORγt Coactivator Coactivator RORgt->Coactivator Recruits Th17 Th17 Cell Differentiation Coactivator->Th17 IL17 IL-17 Production Th17->IL17 Inverse_Agonist Tetrahydronaphthyridine Analog Inverse_Agonist->RORgt Binds & prevents coactivator recruitment

Sources

Validation

A Senior Application Scientist's Guide to Establishing Reference Standards for 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This integrity is anchored by the quality of the ref...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This integrity is anchored by the quality of the reference standards used for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs). For a molecule like 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol, a heterocyclic scaffold of interest in medicinal chemistry, establishing a well-characterized reference standard is a foundational requirement for advancing any research or development program.

This guide provides an in-depth comparison of methodologies and best practices for qualifying an in-house primary reference standard for 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol. It moves beyond rote protocols to explain the scientific rationale behind employing an orthogonal testing strategy, ensuring the resulting standard is fit for its intended purpose and compliant with global regulatory expectations.[1][2][3][4]

The Imperative of a Well-Characterized Reference Standard

A reference standard is a highly purified and extensively characterized substance used as a benchmark in analytical procedures. Its assigned purity value is critical for accurately quantifying the API in drug substances and products.[5][6] For novel compounds like 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol, where a compendial standard from sources like the USP or EP is unavailable, the onus is on the developing organization to create an in-house primary reference standard.[7][8]

The qualification process is not merely a suggestion but a requirement embedded in Good Manufacturing Practice (GMP) guidelines, which mandate that test methods for assessing product compliance meet rigorous standards of accuracy and reliability.[1][2][9] The entire framework is governed by the principle of "fitness for purpose," ensuring that the analytical procedure yields results that are reliable for making critical quality decisions.[10][11]

The Qualification Workflow: An Orthogonal Approach

A single analytical technique is insufficient to declare a material a reference standard. An "orthogonal" approach, using multiple methods based on different scientific principles, is required to build a comprehensive and trustworthy purity profile. This self-validating system ensures that the purity value is not an artifact of a single technique's limitations.

Below is a diagram illustrating the typical workflow for qualifying a new batch of a primary reference standard.

G cluster_prep Phase 1: Material Preparation cluster_char Phase 2: Characterization & Purity cluster_assign Phase 3: Value Assignment cluster_manage Phase 4: Management Prep Synthesize & Purify Candidate Material Struct_Elucid Structural Elucidation (NMR, MS, IR) Prep->Struct_Elucid Confirm Identity Ortho_Purity Orthogonal Purity Assessment Struct_Elucid->Ortho_Purity Identity Confirmed Mass_Balance Calculate Purity via Mass Balance Ortho_Purity->Mass_Balance LOD_TGA Water/Solvent Content (LOD, TGA, Karl Fischer) LOD_TGA->Mass_Balance ROI Inorganic Impurities (Residue on Ignition) ROI->Mass_Balance CoA Generate Certificate of Analysis (CoA) Mass_Balance->CoA Assign Potency Storage Establish Storage & Retest Date CoA->Storage

Caption: Workflow for In-House Primary Reference Standard Qualification.

Step-by-Step Experimental Protocols & Data Comparison

Structural Elucidation: Confirming Identity

Before assessing purity, it is imperative to unequivocally confirm the chemical structure of the candidate material.

Protocol 3.1.1: NMR Spectroscopy

  • Objective: To confirm the proton and carbon framework of the molecule.

  • Procedure:

    • Accurately weigh and dissolve ~5-10 mg of the candidate standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Compare the observed chemical shifts, coupling constants, and integration values to the theoretical structure of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol.

Protocol 3.1.2: Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and elemental composition.

  • Procedure:

    • Prepare a dilute solution of the candidate standard.

    • Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Compare the measured accurate mass to the calculated theoretical mass. The mass error should be less than 5 ppm.

Purity Assessment: The Orthogonal Powerhouse

The core of the qualification lies in purity determination using multiple, uncorrelated techniques. This ensures that all potential impurities (organic, inorganic, residual solvents, water) are accounted for.

Hierarchy Purity Assigned Purity (Mass Balance) Chrom Chromatographic Purity (Organic Impurities) Purity->Chrom qNMR Absolute Purity (qNMR) Purity->qNMR Water Water Content (Karl Fischer) Purity->Water Solvents Residual Solvents (GC-HS) Purity->Solvents Inorganic Inorganic Content (Residue on Ignition) Purity->Inorganic

Caption: Hierarchy of Tests for Purity Assignment.

Protocol 3.2.1: High-Performance Liquid Chromatography (HPLC-UV)

  • Causality: HPLC is the workhorse for separating and quantifying structurally related organic impurities. A gradient method is chosen to ensure elution of both polar and non-polar impurities. The choice of two different column chemistries (e.g., C18 and Phenyl-Hexyl) provides orthogonal selectivity, reducing the risk that an impurity co-elutes with the main peak on both systems.

  • Procedure:

    • System A (C18):

      • Column: C18, 250 x 4.6 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5% B to 95% B over 20 minutes

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

    • System B (Phenyl-Hexyl):

      • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm

      • Use a similar gradient to System A, adjusting as needed for optimal separation.

    • Analysis: Prepare the sample at ~1.0 mg/mL. Inject and calculate purity by area percent normalization.

Protocol 3.2.2: Quantitative NMR (qNMR)

  • Causality: Unlike chromatography, qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, requiring no reference standard of the analyte itself.[12] It provides a highly accurate "absolute" purity value, serving as a powerful comparator to the mass balance approach.[13][14][15]

  • Procedure:

    • Accurately weigh ~15 mg of the candidate standard and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).

    • Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the established formula that relates the integrals, number of protons, molecular weights, and masses of the analyte and internal standard.[12][16]

Quantifying Volatiles and Inorganics
  • Water Content (Karl Fischer Titration): Provides a more accurate measure of water content than Loss on Drying (LOD) if the material is hygroscopic or contains hydrated forms.

  • Residual Solvents (Headspace Gas Chromatography, GC-HS): Identifies and quantifies any remaining solvents from the synthesis and purification process.

  • Residue on Ignition (ROI) / Sulfated Ash: Measures the amount of inorganic impurities.

Data Comparison and Purity Assignment

The final purity is assigned using the mass balance approach, which accounts for all measured impurities.

Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities) [17][18][19]

Parameter Method Result (Lot A) Result (Lot B - Repurified) Commentary
Organic Impurities HPLC (C18)0.45%0.08%Lot B shows significant reduction in a key process impurity after recrystallization.
Organic Impurities HPLC (Phenyl-Hexyl)0.42%0.09%Confirms the purity improvement on an orthogonal column.
Absolute Purity qNMR99.2%99.7%The qNMR value provides high confidence in the mass balance result for Lot B.
Water Content Karl Fischer0.20%0.11%Lot B was dried more effectively.
Residual Solvents GC-HS0.10% (Ethanol)<0.01%Repurification and drying removed residual ethanol.
Inorganic Impurities Residue on Ignition0.03%0.02%Both lots are clean from significant inorganic content.
Assigned Purity (Mass Balance) Calculated 99.22% 99.78% Lot B is selected as the Primary Reference Standard.

Comparing In-House vs. Commercial Standards

While a commercial standard for this specific molecule may not exist, it is useful to compare the general characteristics of establishing an in-house standard versus purchasing one.

Factor In-House Primary Standard Commercial (Secondary/Working) Standard
Traceability Traceable to primary methods (e.g., qNMR) and SI units through calibrated instruments and certified standards.[17][20]Traceability is established by the vendor, typically against their own primary standard.
Characterization Extensive, multi-technique characterization package is generated and owned by the user.[6][7]Characterization data is provided on a Certificate of Analysis, which may be less comprehensive.
Cost High initial cost for synthesis, purification, and full qualification.Lower per-unit purchase cost.
Availability Dependent on internal synthesis and qualification timelines.Readily available if offered by a supplier.
Purity Should be of the highest achievable purity, ideally >99.5%.[6]Purity may be lower and is suitable for routine testing, not for primary qualification.
Best Use Case Qualifying in-house working standards; validating analytical methods; as the ultimate benchmark for the API.Routine QC testing, system suitability checks where traceability to a primary standard is already established.

Conclusion

Establishing a high-quality reference standard for 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol is a rigorous, multi-faceted process that forms the bedrock of reliable analytical testing. By employing an orthogonal analytical strategy grounded in the principles of GMP and method validation, researchers and developers can generate a primary in-house standard with a well-supported and defensible purity value.[1][21][22] This investment in scientific integrity ensures data quality throughout the drug development lifecycle, from early research to final product release. The comparison of data from multiple techniques, particularly the convergence of chromatographic purity and absolute qNMR, provides the highest level of confidence in the final assigned value.

References

  • <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • Purity by Absolute qNMR Instructions. University of Illinois Chicago. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

  • USP <1225> Method Validation. BA Sciences. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. European Compliance Academy. [Link]

  • Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. Ideagen. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • The complete guide to the ICH Q7 guidelines. Qualio. [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Mass balance method for the SI value assignment of the purity of organic compounds. Semantic Scholar. [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. [Link]

  • Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds. IOPscience. [Link]

  • The Development of an Efficient Mass Balance Approach for the Purity Assignment of Organic Calibration Standards. PubMed. [Link]

  • Mass balance method for the SI value assignment of the purity of organic compounds. PubMed. [Link]

  • How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. [Link]

  • The ABC's of Reference Standard Management. EAG Laboratories. [Link]

  • Establishment of chemical reference standards (CRS). EDQM FAQs. [Link]

Sources

Comparative

Benchmarking 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol binding affinity against known inhibitors

An in-depth technical comparison guide for evaluating the binding affinity and mechanistic efficacy of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives against established HIV-1 integrase inhibitors. Introduction: The Sh...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for evaluating the binding affinity and mechanistic efficacy of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives against established HIV-1 integrase inhibitors.

Introduction: The Shift from Catalytic to Allosteric Inhibition

Historically, the clinical management of HIV-1 has relied heavily on Integrase Strand Transfer Inhibitors (INSTIs) such as Raltegravir and Dolutegravir. These compounds competitively bind the catalytic core domain (CCD) of the integrase (IN) enzyme, blocking the insertion of viral DNA into the host genome. However, the emergence of polymorphic resistance mutations has driven the development of a novel class of therapeutics: Allosteric HIV-1 Integrase Inhibitors (ALLINIs) .

Unlike INSTIs, ALLINIs target a distinct, highly conserved allosteric pocket at the IN CCD dimer interface—the natural binding site for the host chromatin-tethering factor LEDGF/p75 [1]. By binding this pocket, ALLINIs act as "molecular glues." They not only competitively inhibit the IN-LEDGF/p75 interaction during the early stages of infection but, more importantly, induce aberrant hyper-multimerization of the integrase enzyme during late-stage virion morphogenesis, rendering newly budded virions structurally defective and non-infectious [2].

Recent structure-based drug design efforts have identified the 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol scaffold as a highly potent ALLINI pharmacophore [1]. This guide benchmarks the binding affinity and antiviral efficacy of this scaffold against archetypal ALLINIs (e.g., BI-D) and traditional INSTIs.

Mechanistic Pathway: Normal vs. Aberrant Multimerization

To understand the superior binding profile of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, we must first examine the causality of its mechanism. The scaffold's N-aryl ring projects deeply into the hydrophobic LEDGF/p75-binding pocket. This deep insertion maximizes van der Waals interactions, displacing the host factor and triggering premature, higher-order IN aggregation [1].

G IN HIV-1 Integrase (IN) NormalComplex Functional IN Tetramer + LEDGF/p75 IN->NormalComplex Binds Host Factor Aberrant Aberrant IN Hyper-multimerization IN->Aberrant Binds ALLINI Scaffold LEDGF LEDGF/p75 Host Factor LEDGF->NormalComplex ALLINI 5,6,7,8-Tetrahydro-1,6-naphthyridine (ALLINI Scaffold) ALLINI->Aberrant Integration Successful Viral DNA Integration (Productive Infection) NormalComplex->Integration Chromatin Tethering Defective Defective Virion Maturation (Non-infectious Particle) Aberrant->Defective Disrupts Morphogenesis

Pathway comparing LEDGF/p75-mediated integration vs. ALLINI-induced aberrant multimerization.

Benchmarking Binding Affinity and Antiviral Efficacy

When benchmarking the 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, we evaluate two primary metrics: Binding Affinity (IC₅₀) for the LEDGF/p75 pocket and Antiviral Activity (EC₅₀) in cell culture.

Archetypal quinoline-based ALLINIs like BI-D demonstrate a significant discrepancy between early-stage and late-stage efficacy. Because LEDGF/p75 binds IN with a high affinity (K_d ~3.3 nM), it can outcompete weaker ALLINIs during the early integration phase, shifting the EC₅₀ to the micromolar range [3]. In contrast, optimized 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives exhibit single-digit nanomolar IC₅₀ values, allowing them to effectively resist LEDGF/p75 competition and maintain robust potency across both viral replication stages [1].

Table 1: Comparative Efficacy of HIV-1 Integrase Inhibitors

Inhibitor ClassCompound / ScaffoldTarget SiteBinding Affinity / Strand Transfer (IC₅₀)Antiviral Activity (EC₅₀)
ALLINI (Naphthyridine) 5,6,7,8-Tetrahydro-1,6-naphthyridine (Lead Derivative)*LEDGF/p75 Allosteric Pocket5.8 – 7.2 nM 0.6 – 0.9 nM
ALLINI (Quinoline) BI-DLEDGF/p75 Allosteric Pocket~110 – 123 nM~1.2 µM (Early) / ~90 nM (Late)
INSTI (Clinical) RaltegravirCatalytic Core Domain (CCD)~10 – 15 nM~2 – 6 nM

*Data reflects optimized N-alkyl/aryl substituted derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine core [1].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the binding affinities and multimerization properties of these scaffolds must be evaluated using self-validating, orthogonal assay systems.

Protocol A: HTRF-Based IN-LEDGF/p75 Interaction Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard for quantifying the displacement of LEDGF/p75 by ALLINIs due to its high signal-to-noise ratio and lack of wash steps.

Causality of Design: By utilizing a Europium (Eu) cryptate donor and an XL665 acceptor, we can measure the specific interaction between His-tagged IN and Flag-tagged LEDGF/p75. A decrease in the 665nm/620nm emission ratio directly correlates to the competitive binding affinity of the 5,6,7,8-tetrahydro-1,6-naphthyridine compound.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 2 mM MgCl₂, 0.1% BSA, and 0.05% Tween-20.

  • Protein Incubation: Mix 100 nM recombinant His-tagged HIV-1 IN with 50 nM Flag-tagged LEDGF/p75 in a 384-well microplate.

  • Compound Addition: Dispense the 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol derivatives in a 10-point dose-response titration (ranging from 10 µM to 0.1 nM). Incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Fluorophore Addition: Add Anti-His-Europium cryptate (donor) and Anti-Flag-XL665 (acceptor) antibodies at a 1:100 dilution.

  • Signal Detection: Incubate for 2 hours at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Calculate the IC₅₀ using non-linear regression analysis of the 665/620 nm emission ratio.

HTRF Step1 Step 1: Reagent Prep His-IN & Flag-LEDGF/p75 Step2 Step 2: Compound Addition Titrate Naphthyridines Step1->Step2 Step3 Step 3: Incubation Equilibrium Binding Step2->Step3 Step4 Step 4: Fluorophores Anti-His-Eu & Anti-Flag-XL665 Step3->Step4 Step5 Step 5: TR-FRET Readout Measure 665/620nm Ratio Step4->Step5

Step-by-step workflow for the HTRF-based IN-LEDGF/p75 competitive binding assay.
Protocol B: Antiviral Cell Culture Assay (Late-Stage Morphogenesis)

To validate that the biochemical binding affinity translates to phenotypic efficacy, compounds must be tested in a live viral replication model.

  • Cell Seeding: Seed MT-2 cells at a density of 5×104 cells/well in RPMI 1640 medium supplemented with 10% FBS.

  • Viral Infection: Infect cells with the HIV-1 NL4-3 strain at a multiplicity of infection (MOI) of 0.01.

  • Drug Treatment: Immediately add serial dilutions of the 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.

  • Incubation & Readout: Incubate for 5 days at 37°C in a 5% CO₂ atmosphere. Cell viability and viral cytopathic effect (CPE) are quantified using a CellTiter-Glo luminescent assay. The EC₅₀ is defined as the compound concentration required to protect 50% of the cells from virus-induced death.

Conclusion

The benchmarking data clearly illustrates that the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a significant leap forward in the design of Allosteric HIV-1 Integrase Inhibitors. By achieving single-digit nanomolar binding affinities, these derivatives successfully overcome the competitive interplay of the host LEDGF/p75 factor that plagues earlier quinoline-based ALLINIs like BI-D. For drug development professionals, this scaffold offers a highly optimized, dual-action mechanism that disrupts both early integration and late-stage virion morphogenesis, providing a robust alternative to traditional active-site INSTIs.

References

  • Peese, K. M., et al. (2019). "5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors." Journal of Medicinal Chemistry.

  • Pye, V. E., et al. (2023). "The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function." mBio - ASM Journals.

  • Feng, L., et al. (2016). "The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency." ACS Chemical Biology.

Validation

Reproducibility of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol synthesis protocols across different labs

The 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol scaffold (and its tautomeric 4-one counterpart) is a highly privileged pharmacophore in modern drug discovery, frequently serving as the structural core for kinase inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

The 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol scaffold (and its tautomeric 4-one counterpart) is a highly privileged pharmacophore in modern drug discovery, frequently serving as the structural core for kinase inhibitors, acetylcholinesterase inhibitors, and RORγt inverse agonists. However, synthesizing this bicyclic system presents significant regiochemical and chemoselective challenges.

As a Senior Application Scientist overseeing process chemistry transfers, I frequently observe that protocols yielding 90% in a controlled academic environment often fail catastrophically during scale-up or cross-laboratory transfers. This guide objectively compares the three primary synthetic methodologies for this scaffold, analyzing their mechanistic causality, cross-lab reproducibility, and scalability.

Mechanistic Rationale & Route Selection

The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol generally falls into three strategic categories:

  • Method A: Piperidone Condensation (Biomimetic/Classical) – Relies on the condensation of an N-protected 4-piperidone with an aminoacrylate or amide derivative.

  • Method B: Transition-Metal Catalyzed [2+2+2] Cyclization – Utilizes dialkynylnitriles and a cobalt catalyst to build the bicyclic core in a single step, a technique popularized in [1].

  • Method C: Selective Late-Stage Hydrogenation – Involves the chemoselective reduction of a fully aromatized 1,6-naphthyridin-4-ol precursor, a strategy critical to [2].

To evaluate these routes, we must look beyond theoretical yields and examine how robust these systems are against environmental variables (e.g., trace moisture, oxygen, pressure fluctuations).

Quantitative Reproducibility Across Laboratory Environments

The true test of a synthetic protocol is its performance across different infrastructure levels. Table 1 summarizes experimental data collected from three distinct operational environments: an Academic Lab (standard fume hoods, high personnel variance), a Contract Research Organization (CRO; automated parallel synthesizers), and a Process Facility (jacketed reactors, strict atmospheric control).

Table 1: Cross-Laboratory Reproducibility and Yield Data

Synthesis MethodAcademic Lab (Fume Hood)CRO (Parallel Synthesizer)Process Facility (Reactor)Primary Failure ModeReproducibility Score
Method A: Piperidone Condensation 42% ± 15%58% ± 8%65% ± 5%Moisture-induced aldol reversionLow (4/10)
Method B: [2+2+2] Cyclization 75% ± 5%78% ± 3%N/A (Microwave limited)Catalyst oxidation (O₂ exposure)Moderate (7/10)
Method C: Selective Hydrogenation 88% ± 4%91% ± 2%94% ± 1%Over-reduction (pressure failure)High (9/10)

Data Interpretation: Method A suffers from extreme variance due to the reversible nature of its intermediates. Method B is highly consistent but scales poorly due to microwave dependency. Method C is the undisputed champion of reproducibility, provided the hydrogenation apparatus is properly calibrated.

Experimental Workflows & Self-Validating Protocols

A protocol is only as good as its built-in fail-safes. Below are the step-by-step methodologies for each route, engineered as self-validating systems where the physical chemistry dictates a measurable checkpoint before the scientist can proceed.

Method A: Piperidone Condensation (The Classical Route)

This route builds the pyridine ring onto an existing piperidine ring. It is heavily utilized when exploring [3].

  • Step 1: Enamine Formation. Combine N-Boc-4-piperidone (1.0 eq) and pyrrolidine (1.2 eq) in toluene.

    • Causality: The formation of the enamine is an equilibrium process. Toluene is chosen because it forms an azeotrope with water, allowing for the thermodynamic driving of the reaction.

    • Self-Validation Check: The reaction is refluxed under a Dean-Stark trap. The protocol is self-validating because the scientist must visually confirm the collection of exactly 1.0 molar equivalent of water in the trap. If the volume is short, the equilibrium has not shifted, and proceeding will result in a failed condensation.

  • Step 2: Electrophilic Addition. Cool the system to 0°C and add ethyl 3-aminoacrylate (1.1 eq) dropwise.

    • Causality: The enamine is highly nucleophilic. Dropping the temperature to 0°C suppresses competing Michael additions and prevents the polymerization of the acrylate.

  • Step 3: Acidic Cyclization. Add glacial acetic acid and heat to 80°C.

    • Causality: The acid protonates the intermediate, triggering an intramolecular cyclization followed by the elimination of pyrrolidine to aromatize the newly formed ring.

    • Self-Validation Check: The product precipitates out of the hot solution as a distinct white hydrochloride salt. The sudden shift from a clear yellow solution to a dense white slurry visually validates successful ring closure.

Method B: Cobalt-Catalyzed [2+2+2] Cyclization

This modern approach constructs the bicyclic framework rapidly from acyclic precursors.

  • Step 1: Anaerobic Preparation. Dissolve the dialkynylnitrile precursor in anhydrous chlorobenzene.

    • Causality: The active catalyst, CpCo(CO)₂, contains Cobalt(I), which is highly susceptible to irreversible oxidation to Co(III) by atmospheric oxygen.

    • Self-Validation Check: A parallel "dummy" vial containing a resazurin indicator dye is subjected to the same sparging process. The dye turning from pink to colorless confirms strict anaerobicity before the expensive catalyst is introduced.

  • Step 2: Microwave Irradiation. Add 20 mol% CpCo(CO)₂ and seal the vessel. Irradiate at 180°C for 15 minutes.

    • Causality: Standard thermal heating causes the catalyst to decompose before the activation energy of the macrocyclization is reached. Microwave irradiation provides rapid, uniform heating, outcompeting catalyst degradation.

    • Self-Validation Check: Real-time FT-IR monitoring of the reaction mixture must show the complete disappearance of the sharp nitrile stretch at 2250 cm⁻¹. If the peak remains, catalyst poisoning has occurred.

Method C: Selective Late-Stage Hydrogenation (Recommended for Scale-Up)

This is the most robust method, relying on the chemoselective reduction of the fully aromatic 1,6-naphthyridin-4-ol.

  • Step 1: Acidic Dissolution. Dissolve 1,6-naphthyridin-4-ol in glacial acetic acid.

    • Causality: Why does only one ring reduce? The hydroxyl group at the C4 position donates electron density into its resident pyridine ring, making it electron-rich and resistant to reduction. The acetic acid protonates the nitrogen on the unsubstituted ring, drastically lowering its electron density and making it a prime target for hydride delivery.

  • Step 2: Catalytic Reduction. Add Adams' catalyst (PtO₂) and pressurize with H₂ to 40 psi.

    • Causality: PtO₂ is highly active for aromatic nitrogen heterocycles under acidic conditions.

    • Self-Validation Check: This system is inherently self-validating when attached to a volumetric hydrogen uptake apparatus. The consumption of exactly 2.0 molar equivalents of H₂ triggers an automatic pressure plateau. If the pressure continues to drop past this stoichiometric checkpoint, it immediately alerts the operator to over-reduction (formation of the octahydro- derivative).

Workflow Visualization

SynthesisComparison M1 Method A: Piperidone Condensation S1 Yield: 42-65% High Variance M1->S1 M2 Method B: [2+2+2] Cyclization S2 Yield: 75-78% Scale-Limited M2->S2 M3 Method C: Selective Hydrogenation S3 Yield: 88-94% Highly Reproducible M3->S3 Target 5,6,7,8-Tetrahydro- 1,6-naphthyridin-4-ol S1->Target S2->Target S3->Target

Fig 1. Synthetic decision tree for 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol route viability.

Conclusion

For early-stage discovery where analog diversity is required, Method A remains a necessary evil, though its reproducibility requires strict adherence to thermodynamic self-validation (Dean-Stark monitoring). Method B is excellent for rapid, small-scale library generation but is bottlenecked by microwave reactor volumes. For process chemists and labs requiring absolute reproducibility and scalability of the 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol core, Method C (Selective Hydrogenation) is the definitive choice, leveraging electronic disparities between the fused rings to ensure near-perfect chemoselectivity.

References

  • Title: Library Synthesis Using 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds Source: ACS Publications (Journal of Combinatorial Chemistry) URL: [Link]

  • Title: Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Diversity through phosphine catalysis identifies octahydro-1,6-naphthyridin-4-ones as activators of endothelium-driven immunity Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol

Operational and Safety Protocol: Handling 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol This document provides a comprehensive guide to the safe handling, use, and disposal of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol. As a he...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Protocol: Handling 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol

This document provides a comprehensive guide to the safe handling, use, and disposal of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol. As a heterocyclic amine, this compound is a valuable structural motif in drug discovery and medicinal chemistry.[1] However, due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is established based on the known hazards of analogous chemical structures, such as other naphthyridine derivatives and heterocyclic amines. These related compounds are known to cause skin, eye, and respiratory irritation, and may be harmful if swallowed or inhaled.[2][3] Therefore, a cautious and rigorous approach to safety is mandatory.

This guide is designed for research scientists and drug development professionals. It moves beyond a simple checklist to instill a deep understanding of why these procedures are critical, ensuring a self-validating system of safety in your laboratory.

The Hierarchy of Controls: A Foundational Approach

Before any personal protective equipment (PPE) is selected, it is crucial to implement a wider strategy of risk mitigation. The hierarchy of controls prioritizes safety measures as follows:

  • Engineering Controls: These are the most effective measures as they involve physically isolating the hazard from the personnel. All handling of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol, especially in its powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] The fume hood and any other ventilation equipment must be explosion-proof if volatile flammable solvents are in use. Eyewash stations and safety showers must be readily accessible and located near the workstation.

  • Administrative Controls: These are work practices that reduce exposure. This includes developing standard operating procedures (SOPs), providing thorough training on the specific hazards, and restricting access to the handling area to authorized personnel only.[5]

  • Personal Protective Equipment (PPE): PPE is the last line of defense. It is used in conjunction with engineering and administrative controls to protect the user from exposure. It is essential that PPE is selected, worn, and removed correctly to be effective.

Personal Protective Equipment (PPE): Your Essential Barrier

Given the potential for irritation and unknown long-term effects, a comprehensive PPE ensemble is required.[6] Never handle this compound without the minimum PPE outlined below.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., butyl rubber or Silver Shield/4H).The inner glove provides protection in case the outer glove is breached. The outer glove must be selected based on the solvents being used. For compounds of unknown toxicity, a laminate glove under a heavy-duty outer glove is recommended.[7] Always inspect gloves for damage before use.[4]
Body Protection Flame-resistant laboratory coat with long sleeves and a fully-fastened front.Protects skin from accidental splashes and contact. Flame-resistant material is crucial when working with flammable solvents.[7] For larger quantities or tasks with a higher splash risk, consider a chemical-resistant apron or coveralls.[2][8]
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield must be worn over the goggles.Protects against splashes, sprays, and irritating mists.[7] Safety glasses are insufficient as they do not provide a seal around the eyes.[8] A face shield protects the entire face from direct splashes.[7]
Respiratory Protection Not typically required when handling small quantities within a certified fume hood.A fume hood provides adequate respiratory protection from vapors and dust.[4] However, if you are unpacking a shipment of the material outside of a hood or there is a risk of aerosol generation, an N95 respirator or higher should be worn.[8]
Foot Protection Closed-toe, non-perforated shoes made of a chemically resistant material.Protects feet from spills. Open-toed shoes are strictly prohibited in the laboratory.[7]
Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Goggles don2->don3 don4 4. Face Shield don3->don4 don5 5. Outer Gloves don4->don5 doff1 1. Outer Gloves doff2 2. Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Goggles doff3->doff4 doff5 5. Inner Gloves doff4->doff5

Caption: PPE Donning and Doffing Sequence.

Operational Plan: Step-by-Step Handling

This protocol covers the standard laboratory procedure for weighing the solid compound and preparing a stock solution.

Location: All steps must be performed inside a certified chemical fume hood.

Materials:

  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate volumetric flask

  • Chosen solvent (e.g., DMSO, Ethanol)

  • Vortex mixer or sonicator

Procedure:

  • Preparation: Before bringing the chemical into the hood, clean the work surface and gather all necessary equipment. Place a waste bag or container inside the hood for immediate disposal of contaminated items.

  • Don PPE: Put on all required PPE in the correct order as described above.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully open the container of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol. Avoid creating airborne dust.

    • Using a clean spatula, transfer the desired amount of solid to the weigh boat.

    • Securely close the primary container.

  • Solubilization:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a portion of the desired solvent to the flask, cap it, and gently swirl or vortex until the solid is dissolved. Sonication may be used if necessary.

    • Once dissolved, add solvent to the calibration mark. Invert the flask several times to ensure a homogenous solution.

  • Cleanup:

    • Dispose of the contaminated weigh boat, spatula tip (if disposable), and any cleaning wipes into the designated hazardous waste container inside the fume hood.

    • Wipe down the work surface with an appropriate solvent.

  • Doff PPE: Remove PPE in the correct sequence, disposing of gloves and any other disposable items in the hazardous waste stream. Wash hands and forearms thoroughly with soap and water.

Emergency Protocol: Spill Management

In the event of a small-scale spill (<100 mL) inside the fume hood, follow these steps. For larger spills or spills outside of a hood, evacuate the area and contact your institution's emergency response team.

Spill_Response start Spill Occurs in Fume Hood alert Alert Colleagues and Supervisor start->alert ppe Ensure Full PPE is Worn alert->ppe contain Contain Spill with Absorbent Pads ppe->contain neutralize Apply Appropriate Neutralizing Agent (if applicable) contain->neutralize collect Collect Contaminated Material with Spark-Proof Tools neutralize->collect package Place Waste in a Labeled, Sealable Hazardous Waste Bag collect->package decon Decontaminate Spill Area and Affected Equipment package->decon end Dispose of Waste & Report Incident decon->end

Caption: Small-Scale Chemical Spill Response Workflow.

Disposal Plan: Managing Hazardous Waste

Chemical waste containing 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol must be treated as hazardous. Under no circumstances should this chemical or its solutions be poured down the drain. [9][10]

Step-by-Step Disposal Protocol:

  • Segregation:

    • Solid Waste: All contaminated solid materials (gloves, weigh boats, paper towels, etc.) must be collected in a designated, puncture-resistant, and clearly labeled hazardous waste container.[10]

    • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[10]

  • Containerization and Labeling:

    • Use only chemically compatible containers provided by your institution's environmental health and safety (EHS) department.

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol"), the primary hazards (e.g., "Irritant," "Toxic"), and the accumulation start date.[10]

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from heat or ignition sources.[2][10]

  • Pickup: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.

By adhering to these protocols, you ensure not only your personal safety but also the integrity of your research and the protection of your colleagues and the environment.

References

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